Leupeptin
描述
This compound has been reported in Streptomyces lavendulae, Streptomyces exfoliatus, and other organisms with data available.
属性
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N6O4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23)/t15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBQQVLCIARPGH-ULQDDVLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020776 | |
| Record name | Leupeptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55123-66-5, 24365-47-7, 103476-89-7 | |
| Record name | Leupeptin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55123-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leupeptin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055123665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leupeptin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16961 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Leupeptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Leucinamide, N-acetyl-L-leucyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-, sulfate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Leupeptin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEUPEPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J97339NR3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Leupeptin: A Technical Guide for Researchers
Leupeptin, a naturally occurring tripeptide aldehyde (N-acetyl-L-leucyl-L-leucyl-L-argininal), is a potent, reversible inhibitor of a broad spectrum of proteases.[1] Produced by various species of actinomycetes, it is widely utilized in biochemical and cell biology research to prevent proteolytic degradation and to study the roles of specific proteases in cellular processes.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
The Molecular Mechanism of Inhibition
This compound primarily functions as a competitive transition-state inhibitor.[2] Its mechanism of action is centered around the C-terminal argininal (B8454810) residue, which contains a reactive aldehyde group. This aldehyde group is crucial for its inhibitory activity.[3]
When this compound enters the active site of a target protease, the aldehyde group forms a covalent hemiacetal adduct with the hydroxyl group of the active site serine residue (in serine proteases) or the sulfhydryl group of the active site cysteine residue (in cysteine proteases).[3] This stable, yet reversible, covalent bond mimics the tetrahedral transition state of the peptide bond hydrolysis reaction, effectively blocking the enzyme's catalytic activity. The Leu-Leu-Arg sequence of this compound contributes to its specificity for proteases that cleave after basic residues.
Below is a diagram illustrating the formation of the covalent hemiacetal between this compound and the active site of a serine protease.
Quantitative Inhibition Data
This compound exhibits varying inhibitory potency against a range of proteases. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key quantitative measures of its efficacy. The following table summarizes the reported inhibition data for this compound against several common proteases.
| Protease | Organism/Source | Ki | IC50 | Reference(s) |
| Trypsin | Bovine | 3.5 nM, 35 nM | - | |
| Cathepsin B | Bovine Spleen, Human | 4.1 nM, 6 nM | - | |
| Plasmin | Human | 3.4 µM, 3.4 nM | - | |
| Calpain | Recombinant Human | 72 nM, 10 nM | - | |
| Kallikrein | Porcine | 19 µM | - | |
| SARS-CoV-2 Mpro | - | - | 127.2 µM | |
| Human Coronavirus 229E | - | - | ~0.8 µM |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory action of this compound.
Determination of IC50 for Cathepsin B (Fluorometric Assay)
This protocol is adapted from commercially available inhibitor screening kits and provides a general workflow for determining the IC50 value of an inhibitor for Cathepsin B.
Materials:
-
Purified Cathepsin B enzyme
-
Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 6.8, 1 mM EDTA, 2 mM DTT)
-
This compound (or other test inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission = 400/505 nm)
Procedure:
-
Enzyme Preparation: Dilute the purified Cathepsin B enzyme to the desired concentration in cold Assay Buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control (Assay Buffer without inhibitor).
-
Reaction Setup:
-
Add 50 µL of the diluted Cathepsin B enzyme solution to each well of the 96-well plate.
-
Add 10 µL of the serially diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition: Prepare the Cathepsin B substrate solution in Assay Buffer. Add 40 µL of the substrate solution to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
Data Analysis:
-
Determine the rate of reaction (fluorescence increase per minute) for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Trypsin Inhibition Assay (Chromogenic Assay)
This protocol describes a method to determine the inhibitory activity of this compound against trypsin using a chromogenic substrate.
Materials:
-
Trypsin from bovine pancreas
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, L-BAPNA)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2)
-
This compound
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Trypsin in 1 mM HCl.
-
Prepare a stock solution of L-BAPNA in DMSO.
-
Prepare a working solution of L-BAPNA by diluting the stock solution in Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer.
-
-
Reaction Setup:
-
In a microcuvette or 96-well plate, add the Assay Buffer.
-
Add the this compound solution at various concentrations.
-
Add the Trypsin solution and incubate for a pre-determined time (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Reaction Initiation and Measurement:
-
Add the L-BAPNA working solution to initiate the reaction.
-
Immediately measure the change in absorbance at 405 nm over time. The release of p-nitroaniline from the substrate results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change in absorbance per minute) for each this compound concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition versus the this compound concentration to determine the IC50, or use Michaelis-Menten and Lineweaver-Burk plots to determine the Ki.
-
Signaling Pathways and Experimental Workflows
This compound is a valuable tool for studying cellular pathways involving proteases, particularly in the context of protein degradation and autophagy.
Investigating Autophagy
Autophagy is a cellular process for the degradation of cellular components via lysosomes. This compound, by inhibiting lysosomal proteases like cathepsins, blocks the final degradation step of autophagosomes. This leads to the accumulation of autophagosomes and the autophagosome marker protein, LC3-II. This effect can be exploited to measure autophagic flux.
The following diagram illustrates the point of intervention of this compound in the autophagy pathway.
Experimental Workflow: Assessing Protein Degradation via Western Blot
A common application of this compound is to prevent the degradation of a protein of interest during cell lysis and subsequent analysis. The following workflow outlines a typical experiment to assess the effect of this compound on the stability of a target protein.
References
What proteases does Leupeptin inhibit?
An In-depth Technical Guide to the Protease Inhibitory Profile of Leupeptin (B1674832)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a tripeptide with the sequence N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally occurring protease inhibitor produced by various species of actinomycetes.[1][2][3] Its potent and broad-spectrum inhibitory activity against several classes of proteases has made it an indispensable tool in biochemical research, particularly in preventing the degradation of proteins during isolation and analysis.[2][4] this compound is a reversible, competitive transition-state inhibitor. The mechanism of inhibition involves the formation of a covalent hemiacetal adduct between the C-terminal aldehyde group of this compound and the hydroxyl group of the active site serine in serine proteases or the thiol group of the active site cysteine in cysteine proteases. This guide provides a comprehensive overview of the proteases inhibited by this compound, quantitative inhibition data, detailed experimental protocols for assessing its activity, and visualizations of its role in cellular pathways and experimental workflows.
Proteases Inhibited by this compound
This compound exhibits inhibitory activity against a broad range of serine and cysteine proteases, and some sources also report its effect on threonine proteases. However, it is important to note that this compound is not a universal protease inhibitor and does not affect certain proteases, such as α-chymotrypsin, thrombin, pepsin, and cathepsins A and D.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of this compound is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for the inhibition of various proteases by this compound.
Table 1: Inhibition of Serine Proteases by this compound
| Protease | Source Organism/Tissue | Substrate | Ki | IC50 | References |
| Trypsin | Bovine | Casein, Hemoglobin | 3.5 nM, 35 nM, 0.13 nM | 2 µg/ml, 5 µg/ml | |
| Plasmin | Human | Fibrin, Casein | 3.4 nM, 3.4 µM | 8 µg/ml, 36 µg/ml | |
| Kallikrein | Porcine | BAEE | 19 µM | 70 µg/ml | |
| Matriptase | Human recombinant (HEK293) | - | 1.9 µM | - | |
| Matriptase 2 | Human recombinant (HEK293) | - | 2.4 µM, 4.1 µM | - | |
| Proteinase K | - | - | - | - | |
| Acrosin | Mammalian Spermatozoa | - | 5.9 x 10⁻⁸ M | - |
Table 2: Inhibition of Cysteine Proteases by this compound
| Protease | Source Organism/Tissue | Substrate | Ki | IC50 | References |
| Cathepsin B | Bovine Spleen, Human, Rabbit Liver | BAA | 4.1 nM, 6 nM, 7 nM | 0.44 µg/ml | |
| Cathepsin H | - | - | - | - | |
| Cathepsin L | - | - | - | - | |
| Papain | - | Casein, Hemoglobin | - | 0.51 µg/ml, 0.15 µg/ml | |
| Calpain | Recombinant Human | - | 10 nM, 72 nM | - | |
| Mpro (SARS-CoV-2) | - | - | - | 127.2 µM |
Table 3: Inhibition of Other Proteases and Enzymes
| Protease/Enzyme | Source Organism/Tissue | Substrate | Ki | IC50 | References |
| Cathepsin A | - | Cb-Glut-Tyr | - | 1.7 µg/ml, 1680 µg/ml | |
| Human Coronavirus 229E | - | - | - | ~0.8 µM, 0.4 µg/ml | |
| SARS-CoV-2 (in Vero cells) | - | - | - | 42.34 µM |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the inhibitory effect of this compound on two of its primary targets: trypsin (a serine protease) and cathepsin B (a cysteine protease).
Protocol 1: Determination of Trypsin Inhibition by this compound
This protocol is adapted from a general procedure for assessing trypsin inhibitory activity using Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate.
Materials:
-
Bovine Trypsin
-
This compound
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
67 mM Sodium Phosphate (B84403) Buffer, pH 7.6
-
Spectrophotometer capable of measuring absorbance at 253 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 67 mM sodium phosphate buffer and adjust the pH to 7.6 at 25°C.
-
Prepare a stock solution of BAEE in the phosphate buffer.
-
Prepare a stock solution of bovine trypsin in cold 1 mM HCl.
-
Prepare a stock solution of this compound in the phosphate buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Setup:
-
Set up a series of test tubes or a 96-well UV-transparent plate.
-
For each reaction, prepare a blank, a control (uninhibited), and several test samples with varying concentrations of this compound.
-
To the control and test wells, add the trypsin solution and the appropriate volume of this compound solution or buffer.
-
Incubate the enzyme and inhibitor (or buffer) for a pre-determined time (e.g., 5-10 minutes) at 25°C to allow for binding.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the BAEE substrate to all wells.
-
Immediately mix and start monitoring the change in absorbance at 253 nm over time using a spectrophotometer.
-
Record the rate of reaction (ΔA253/min) for each sample.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
To determine the Ki value, perform the assay at different substrate concentrations and analyze the data using a Dixon plot or by fitting to the Morrison equation.
-
Protocol 2: Fluorometric Assay for Cathepsin B Inhibition by this compound
This protocol is based on a commercially available cathepsin B activity assay kit using a fluorogenic substrate.
Materials:
-
Recombinant Human Cathepsin B
-
This compound
-
Cathepsin B Substrate (e.g., Z-Arg-Arg-AMC or Ac-RR-AFC)
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Activation Buffer (Assay Buffer containing 2 mM DTT, freshly prepared)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 380/460 nm for AMC or 400/505 nm for AFC)
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and Activation Buffer.
-
Dilute the recombinant Cathepsin B in the Activation Buffer to the desired concentration.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentration in Assay Buffer.
-
Prepare a stock solution of this compound in Assay Buffer and create a series of dilutions.
-
-
Enzyme Activation:
-
Incubate the diluted Cathepsin B in Activation Buffer at room temperature for 15 minutes.
-
-
Assay Setup:
-
In a 96-well black microplate, add the activated Cathepsin B solution to the appropriate wells.
-
Add the different concentrations of this compound to the test wells and an equal volume of Assay Buffer to the control wells.
-
Include a substrate blank containing Assay Buffer and the substrate.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes).
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence in kinetic mode for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC50 and Ki values as described in Protocol 1.
-
Mandatory Visualizations
Signaling Pathway: this compound's Role in Autophagy
This compound is a widely used tool to study the cellular process of autophagy. By inhibiting lysosomal proteases like cathepsins, this compound blocks the degradation of autophagosomes, leading to their accumulation. This allows for the study of autophagic flux. The following diagram illustrates the key steps in autophagy and the point of inhibition by this compound.
Caption: Inhibition of the autophagic pathway by this compound.
Experimental Workflow: Protease Inhibition Assay
The following diagram outlines a general experimental workflow for determining the inhibitory activity of a compound, such as this compound, against a specific protease.
Caption: General workflow for a protease inhibition assay.
References
- 1. Effect of this compound on the autophagic vacuolar system of rat hepatocytes. Correlation between ultrastructure and degradation of membrane and cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Making and Breaking this compound Protease Inhibitors in Pathogenic Gammaproteobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Leupeptin: A Technical Guide to its Role as a Reversible Cysteine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of leupeptin (B1674832) as a potent, reversible inhibitor of cysteine proteases, with a particular focus on its mechanism of action, experimental applications, and its utility in dissecting complex cellular signaling pathways. This compound, a naturally occurring peptide aldehyde of microbial origin (N-acetyl-L-leucyl-L-leucyl-L-argininal), has become an indispensable tool in cellular biology and drug discovery.[1]
Mechanism of Action: A Transition-State Analog
This compound functions as a competitive, reversible inhibitor of a broad range of serine and cysteine proteases.[1][2][3] Its inhibitory activity stems from the C-terminal aldehyde group, which mimics the tetrahedral transition state of the peptide bond cleavage during proteolysis.[4] Upon entering the active site of a target protease, the aldehyde group of this compound forms a covalent hemiacetal adduct with the catalytic cysteine residue. This interaction is reversible, allowing for the dissociation of the inhibitor and the restoration of enzyme activity, a key characteristic that distinguishes it from irreversible inhibitors.
The binding of this compound to some proteases, such as cathepsin B, is characterized by a slow, tight-binding inhibition mechanism. This phenomenon is attributed to the existence of multiple forms of this compound in aqueous solution, including a hydrated form and a cyclic carbinolamine, with the free aldehyde form being the active inhibitor. The slow approach to steady-state inhibition is a result of the low equilibrium concentration of this active form.
Quantitative Inhibition Data
This compound exhibits varying inhibitory potencies against a range of cysteine and serine proteases. The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme, with lower values indicating tighter binding. The following tables summarize the reported Ki values for this compound against key cysteine proteases and other relevant enzymes.
Table 1: this compound Inhibition Constants (Ki) for Cysteine Proteases
| Protease | Organism/Source | Ki Value |
| Calpain | - | 10 nM |
| Recombinant Human Calpain | - | 72 nM |
| Cathepsin B | Bovine Spleen | 6 nM |
| Cathepsin B | - | 4.1 nM |
| Cathepsin B | - | 7 nM |
Table 2: this compound Inhibition Constants (Ki) for Other Proteases
| Protease | Organism/Source | Ki Value |
| Trypsin | Bovine | 35 nM |
| Trypsin | - | 3.5 nM |
| Trypsin | - | 0.13 nM |
| Plasmin | Human | 3.4 µM |
| Kallikrein | - | 19 µM |
| Matriptase (recombinant human) | HEK293 cells | 1.9 µM |
| Matriptase 2 (recombinant human) | HEK293 cells | 2.4 µM |
| Matriptase 2 (purified human) | HEK293 cells | 4.1 µM |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound to study cysteine protease inhibition.
In Vitro Calpain Inhibition Assay
This protocol describes a generalized method for measuring the inhibition of calpain activity using a fluorogenic substrate.
Materials:
-
Purified calpain enzyme
-
Assay Buffer (e.g., 20 mM HEPES, 10 mM DTT, pH 7.5)
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
This compound stock solution (in water or DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In the wells of the 96-well plate, add the diluted this compound solutions. Include a control well with Assay Buffer only (no inhibitor).
-
Add the purified calpain enzyme to each well and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic calpain substrate to all wells.
-
Immediately place the plate in the fluorometric microplate reader and measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the specific substrate used.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.
In Vitro Cathepsin B Inhibition Assay
This protocol outlines a method for assessing the inhibition of cathepsin B activity.
Materials:
-
Purified cathepsin B enzyme
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)
-
Assay Buffer (e.g., 25 mM MES, pH 5.0)
-
Fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
This compound stock solution
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Activate the cathepsin B by diluting it in Activation Buffer and incubating at room temperature for 15 minutes.
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In the microplate, add the diluted this compound solutions.
-
Add the activated cathepsin B to each well and incubate for 10-15 minutes at 37°C.
-
Start the reaction by adding the fluorogenic cathepsin B substrate.
-
Measure the fluorescence kinetically as described for the calpain assay.
-
Determine the reaction rates and calculate the percentage of inhibition.
Determination of Ki using the Morrison Equation for Tight-Binding Inhibitors
For tight-binding inhibitors like this compound, the IC50 value is dependent on the enzyme concentration. The Morrison equation provides a more accurate determination of the Ki value.
The data from the inhibition assays (reaction velocity at different inhibitor concentrations) can be fitted to the following Morrison equation using non-linear regression analysis software:
Where:
-
v is the inhibited reaction velocity.
-
v0 is the uninhibited reaction velocity.
-
[E]t is the total enzyme concentration.
-
[I]t is the total inhibitor concentration.
-
Kiapp is the apparent inhibition constant.
The true Ki can then be calculated from Kiapp using the following relationship for competitive inhibition:
Where:
-
[S] is the substrate concentration.
-
Km is the Michaelis-Menten constant for the substrate.
Measuring Autophagic Flux using this compound
This compound is a valuable tool for studying autophagy, the cellular process of degradation and recycling of cellular components. By inhibiting lysosomal proteases, this compound allows for the accumulation of autophagosomes, which can be quantified to measure autophagic flux. A common method involves monitoring the levels of LC3-II, a protein associated with the autophagosome membrane.
Materials:
-
Cell culture or animal model system
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Treat cells or animals with this compound (e.g., 20-40 mg/kg for in vivo studies) or a vehicle control for a defined period (e.g., 2-4 hours).
-
Harvest cells or tissues and prepare protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for LC3. This will detect both the cytosolic form (LC3-I) and the lipidated, autophagosome-associated form (LC3-II).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensity of LC3-II. An increase in the LC3-II level in this compound-treated samples compared to controls indicates an accumulation of autophagosomes and thus provides a measure of autophagic flux.
Visualizing this compound's Impact on Signaling Pathways
This compound's ability to inhibit key cysteine proteases like calpains and cathepsins makes it a powerful tool for elucidating their roles in various signaling pathways, particularly in apoptosis.
This compound's Inhibition of the Calpain-Mediated Apoptotic Pathway
Calpains are implicated in neuronal apoptosis and other forms of programmed cell death. Their activation by elevated intracellular calcium leads to the cleavage of various substrates, contributing to the apoptotic cascade. This compound can be used to block these processes and study the downstream consequences.
Caption: this compound inhibits calpain-mediated apoptosis.
This compound's Role in Studying Cathepsin-Mediated Apoptosis
Lysosomal cathepsins, when released into the cytosol, can initiate a caspase-dependent apoptotic pathway. This compound's inhibition of cathepsins like cathepsin B helps to delineate their specific contributions to this process.
References
Understanding Leupeptin's Effect on Serine Proteases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leupeptin (B1674832), a tripeptide with the structure N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally occurring protease inhibitor produced by various species of actinomycetes. It is a potent, reversible, and competitive inhibitor of a broad spectrum of serine and cysteine proteases. This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory profile against various serine proteases, and experimental protocols for its application in research settings.
Mechanism of Action
This compound functions as a competitive transition state inhibitor.[1] Its inhibitory activity is primarily attributed to the C-terminal aldehyde group, which is crucial for its function.[2] In the active site of a serine protease, the aldehyde group of this compound interacts with the hydroxyl group of the catalytic serine residue. This interaction forms a covalent hemiacetal adduct, which mimics the tetrahedral intermediate of peptide bond hydrolysis.[3] This stable complex effectively blocks the active site and prevents the enzyme from binding and cleaving its natural substrates. The inhibition by this compound is reversible and can be overcome by an excess of substrate.[1]
Caption: this compound forms a covalent hemiacetal adduct with the active site serine of a protease.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound against various serine proteases has been quantified using inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The following tables summarize these values from multiple sources.
Table 1: Inhibition Constants (Ki) of this compound for Various Proteases
| Protease | Organism/Source | Ki Value | Reference(s) |
| Trypsin | Bovine | 35 nM | [4],[5] |
| Trypsin | - | 3.5 nM | [1] |
| Plasmin | Human | 3.4 µM | [4],[5] |
| Plasmin | - | 3.4 nM | [1] |
| Kallikrein | Porcine | 19 µM | [4] |
| Matriptase (catalytic domain) | Human recombinant (HEK293) | 1.9 µM | [4] |
| Matriptase 2 | Human recombinant (HEK293) | 2.4 µM | [4] |
| Matriptase 2 (catalytic domain) | Human purified (HEK293) | 4.1 µM | [4] |
| Cathepsin B | Bovine Spleen | 6 nM | [4],[5] |
| Cathepsin B | - | 4.1 nM | [1] |
| Calpain | Recombinant Human | 72 nM | [5] |
| Calpain | - | 10 nM | [4] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound
| Protease/Virus | System | IC50 Value | Reference(s) |
| SARS-CoV-2 Mpro | In vitro | 127.2 µM | [6],[7] |
| Human Coronavirus 229E | MRC-C cells | 0.4 µg/mL (~1 µM) | [6],[5] |
| Trypsin | - | 2-5 µg/mL | |
| Plasmin | - | 8-36 µg/mL | |
| Kallikrein | - | 70 µg/mL | |
| Cathepsin B | - | 0.44 µg/mL |
Note: this compound does not inhibit chymotrypsin, elastase, renin, pepsin, thrombin, or cathepsins A and D.[4],[1],[8],[9]
Experimental Protocols
A generalized protocol for a serine protease inhibition assay using this compound is provided below. This should be adapted based on the specific protease, substrate, and available laboratory equipment.
Objective: To determine the inhibitory effect of this compound on a specific serine protease.
Materials:
-
Purified serine protease
-
This compound (hemisulfate salt is common)
-
Chromogenic or fluorogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in sterile water or DMSO).[10] Store at -20°C.
-
Prepare a series of dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare the serine protease solution in assay buffer at a concentration that yields a linear rate of substrate hydrolysis over the desired time course.
-
Prepare the substrate solution in assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
This compound dilution (or vehicle control)
-
Serine protease solution
-
-
Mix gently and pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately place the microplate in a microplate reader.
-
Measure the change in absorbance or fluorescence over time at the appropriate wavelength for the substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each this compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
This compound's Role in Cellular Pathways
This compound's ability to inhibit cellular proteases, particularly those within the lysosome, makes it a valuable tool for studying various cellular processes. One such process is autophagy, a catabolic pathway involving the degradation of cellular components via lysosomes.
Caption: this compound inhibits lysosomal proteases, blocking the degradation step of autophagy.
By inhibiting lysosomal proteases like cathepsins, this compound blocks the degradation of autolysosomal contents.[10] This leads to the accumulation of autophagosomes and can be used to study autophagic flux. For instance, in animal models, this compound treatment has been shown to cause a dose-dependent increase in the autophagic marker LC3-II.[5]
Experimental Workflow: Studying Protease Inhibition in a Cellular Context
Caption: A general workflow for investigating the effects of this compound on cultured cells.
Conclusion
This compound is a well-characterized and widely used inhibitor of serine and cysteine proteases. Its broad specificity and reversible, competitive mechanism of action make it an invaluable tool in protease research, studies of cellular protein degradation, and as a component of protease inhibitor cocktails for protein purification. This guide provides the foundational technical information required for the effective application of this compound in a research and development setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inhibition properties of free and conjugated this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound › Cell Culture›Life Sciences › SERVA Electrophoresis GmbH [serva.de]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of Microbial Metabolite this compound in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cephamls.com [cephamls.com]
- 9. biofargo.com [biofargo.com]
- 10. This compound Hemisulfate | Cell Signaling Technology [cellsignal.com]
The Origin and Discovery of Leupeptin: A Protease Inhibitor from Actinomycetes
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Leupeptin (B1674832), a potent reversible inhibitor of serine and cysteine proteases, stands as a significant discovery in the realm of natural products. Produced by various species of soil-dwelling bacteria known as actinomycetes, this tripeptide aldehyde has become an invaluable tool in biochemical research and a subject of interest in drug development. This technical guide provides an in-depth exploration of the origin, discovery, and key experimental methodologies associated with this compound derived from actinomycetes. It aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important microbial metabolite.
Introduction
This compound, chemically identified as N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally occurring protease inhibitor. Its discovery emerged from systematic screening of microbial metabolites for enzyme inhibitory activity. Actinomycetes, particularly those belonging to the genus Streptomyces, are renowned for their prolific production of a wide array of secondary metabolites with diverse biological activities, including antibiotics and enzyme inhibitors. This compound is a prime example of such a metabolite, exhibiting potent inhibitory action against a range of proteases, including trypsin, plasmin, papain, and cathepsins. This property has rendered it an essential reagent in protein research to prevent proteolytic degradation and as a lead compound for the development of therapeutic agents.
Origin and Discovery
The discovery of this compound can be traced back to the pioneering work of Japanese scientists in the late 1960s who were actively screening actinomycete culture broths for novel enzyme inhibitors. Leupeptins were first isolated from the culture filtrates of various Streptomyces species.[1] Subsequent research has identified several this compound-producing species, including:
These actinomycetes, typically found in soil, synthesize and secrete this compound as a secondary metabolite. The production of this compound can be influenced by culture conditions, with studies showing that supplementation of the growth medium with amino acids like lysine (B10760008) can significantly enhance its yield.
Quantitative Data
The production and inhibitory activity of this compound have been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Production of this compound by Streptomyces lavendulae
| Culture Condition | This compound Yield (µg/mL) | Reference |
| Standard Growth Medium | 200 | |
| Medium Supplemented with Lysine | 1400 |
Table 2: Inhibitory Activity (Ki) of this compound against Various Proteases
| Protease | Ki Value | Reference |
| Cathepsin B | 6 nM | |
| Calpain | 10 nM | |
| Trypsin | 3.5 nM | |
| Trypsin | 35 nM | |
| Plasmin | 3.4 µM | |
| Kallikrein | 19 µM | |
| Human Recombinant Matriptase | 1.9 µM | |
| Human Recombinant Matriptase 2 | 2.4 µM | |
| Human Purified Matriptase 2 | 4.1 µM |
Experimental Protocols
This section details the methodologies for the fermentation, isolation, purification, and characterization of this compound from actinomycete cultures.
Fermentation of this compound-Producing Actinomycetes
Objective: To cultivate a this compound-producing Streptomyces strain for the production of the inhibitor.
Materials:
-
This compound-producing Streptomyces strain (e.g., Streptomyces lavendulae)
-
Growth medium (e.g., Yeast extract-malt extract agar (B569324) for sporulation, and a suitable liquid production medium)
-
Shake flasks or fermenter
-
Incubator shaker
Protocol:
-
Prepare a seed culture by inoculating a loopful of spores or mycelia from a slant culture into a suitable liquid medium.
-
Incubate the seed culture at 28-30°C with shaking (e.g., 200 rpm) for 2-3 days until good growth is observed.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v). For enhanced production by S. lavendulae, the medium can be supplemented with lysine.
-
Incubate the production culture under optimized conditions of temperature, pH, and agitation for several days. Monitor the production of this compound periodically using a suitable bioassay or analytical method like HPLC.
Isolation and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth containing this compound
-
Centrifuge
-
Filtration apparatus
-
Chromatography system (e.g., column chromatography)
-
Resins for chromatography (e.g., ion-exchange, gel filtration)
-
Solvents for extraction and chromatography
Protocol:
-
Harvesting: Separate the mycelia from the culture broth by centrifugation or filtration. The supernatant contains the extracellularly produced this compound.
-
Extraction: Depending on the specific properties of the this compound variant, it can be extracted from the culture filtrate using techniques like solvent extraction or adsorption chromatography.
-
Chromatographic Purification: A multi-step chromatography process is typically employed for purification. An improved purification scheme for this compound from S. lavendulae has been reported, which generates high purity this compound with good recoveries. A general workflow may include:
-
Ion-Exchange Chromatography: To separate molecules based on their net charge.
-
Gel Filtration Chromatography: To separate molecules based on their size.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For final polishing and to obtain highly pure this compound.
-
Characterization of this compound
Objective: To confirm the identity and purity of the isolated this compound.
Materials:
-
Purified this compound
-
Mass spectrometer
-
NMR spectrometer
-
HPLC system
Protocol:
-
Mass Spectrometry (MS): Determine the molecular weight of the purified compound to confirm it corresponds to this compound (C₂₀H₃₈N₆O₄, Molar Mass: 426.56 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure of the molecule, including the sequence of amino acids and the presence of the characteristic argininal (B8454810) residue.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the isolated this compound.
This compound Activity Assay (Protease Inhibition Assay)
Objective: To determine the inhibitory activity of this compound against a target protease.
Materials:
-
Purified this compound
-
Target protease (e.g., trypsin)
-
Substrate for the protease (e.g., a chromogenic or fluorogenic substrate)
-
Assay buffer
-
Microplate reader or spectrophotometer
Protocol:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, add the target protease to each well.
-
Add the different concentrations of this compound to the wells and pre-incubate for a specific period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity). The inhibition constant (Ki) can be determined through further kinetic studies.
Visualizations
Experimental Workflow for this compound Production and Isolation
Caption: Workflow for this compound production and analysis.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound involves a non-ribosomal peptide synthetase (NRPS) system. The genes responsible for this compound biosynthesis have been identified in a gene cluster. The proposed pathway involves the sequential addition of acetyl-CoA, L-leucine, another L-leucine, and L-arginine, followed by the reduction of the C-terminal carboxyl group of arginine to an aldehyde.
Caption: Proposed this compound biosynthetic pathway.
Conclusion
This compound, a product of actinomycete metabolism, continues to be a vital tool in the life sciences. Its discovery highlights the importance of microbial screening for novel bioactive compounds. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers working on the production, characterization, and application of this potent protease inhibitor. Further research into the biosynthesis of this compound and the engineering of its producing strains holds the potential for improved yields and the generation of novel analogs with enhanced therapeutic properties.
References
- 1. WO2016193954A2 - Genetic system for the production of this compound and its use for heterologous protein production - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Making and Breaking this compound Protease Inhibitors in Pathogenic Gammaproteobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Leupeptin: A Technical Guide to Preventing Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leupeptin (B1674832), a natural peptide aldehyde (N-acetyl-L-leucyl-L-leucyl-L-argininal) produced by various species of actinomycetes, is a potent, reversible, and competitive inhibitor of a broad spectrum of proteases.[1][2][3] Its ability to effectively block the activity of serine, cysteine, and threonine proteases makes it an indispensable tool in research and drug development for preventing the degradation of target proteins.[3][4] When cells are lysed for experimental studies, endogenous proteases are released, which can rapidly degrade the proteins of interest, leading to inaccurate results.[3] this compound is widely used in lysis buffers and extraction protocols to preserve protein integrity for downstream applications such as Western blotting, immunoprecipitation, and enzyme activity assays. This guide provides an in-depth overview of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its role in key cellular signaling pathways.
Mechanism of Action
This compound functions as a transition-state analog inhibitor.[3] The C-terminal aldehyde group of this compound is crucial for its inhibitory activity.[1][5] It forms a covalent hemiacetal adduct with the hydroxyl group of the active site serine in serine proteases or the thiol group of the active site cysteine in cysteine proteases.[6] This interaction mimics the tetrahedral intermediate formed during peptide bond hydrolysis, thus blocking the catalytic activity of the enzyme.[3] The inhibition by this compound is reversible and can be overcome by an excess of the substrate.[3][5] The specificity of this compound is largely attributed to its Leu-Leu-Arg sequence.[1]
Quantitative Inhibitory Data
The efficacy of this compound as a protease inhibitor is demonstrated by its low inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) against a variety of proteases. The following tables summarize key quantitative data for this compound's inhibitory activity.
| Enzyme | Organism/Source | Ki Value |
| Cathepsin B | Bovine Spleen | 6 nM[1][4] |
| Cathepsin B | 4.1 nM[3] | |
| Calpain | 10 nM[1] | |
| Trypsin | Bovine | 35 nM[1][4] |
| Trypsin | 3.5 nM[3] | |
| Plasmin | Human | 3.4 µM[1][3][4] |
| Kallikrein | 19 µM[1] | |
| Matriptase (recombinant) | Human (HEK293) | 1.9 µM[1] |
| Matriptase 2 (recombinant) | Human (HEK293) | 2.4 µM[1] |
| Matriptase 2 (purified) | Human (HEK293) | 4.1 µM[1] |
| Assay | Target | IC50 Value |
| Plaque Assay | Human Coronavirus 229E | 0.4 µg/mL (~1 µM)[2][4] |
| Antiviral Assay | SARS-CoV-2 Mpro | 127.2 µM[2] |
| Antiviral Assay | SARS-CoV-2 RNA levels in Vero cells | 42.34 µM (EC50)[2] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically supplied as a hemisulfate salt and is soluble in water, ethanol, acetic acid, and DMF.[3][5]
-
Reconstitution: For a 10 mM stock solution, reconstitute 5 mg of this compound hemisulfate powder in 1.05 mL of sterile, deionized water or DMSO.[7]
-
Storage: The stock solution is stable for one week at 4°C and for up to three months when stored at -20°C.[7][8] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7] For working solutions at typical concentrations (1-10 µM), stability is reduced to a few hours, and they should be kept on ice.[3][8]
Protocol for Cell Lysis to Prevent Protein Degradation
This protocol is suitable for preparing cell lysates for applications such as Western blotting.
-
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., RIPA buffer: 20mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS)[9]
-
This compound stock solution (10 mM)
-
Other protease inhibitors (e.g., aprotinin, PMSF)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
-
-
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[9]
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with freshly added protease inhibitors. A typical working concentration for this compound is 1-10 µM (approximately 0.5-5 µg/mL).[3][9] For a final concentration of 5 µg/mL, add 1 µL of a 5 mg/mL this compound stock to 1 mL of lysis buffer.
-
For adherent cells, use a cold plastic cell scraper to gently detach the cells from the dish.[9]
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 20-30 minutes with constant agitation.[9]
-
Centrifuge the lysate at 12,000-14,000 rpm for 20 minutes at 4°C to pellet the cell debris.[9]
-
Carefully transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay). Note that this compound's aldehyde group may interfere with the Lowry and, to a lesser extent, the Bradford assay.[8]
-
The lysate can be used immediately or aliquoted and stored at -80°C for future use.
-
Protocol for Tissue Homogenization
This protocol describes the preparation of protein extracts from tissue samples.
-
Materials:
-
Tissue sample
-
Liquid nitrogen
-
Ice-cold Homogenization Buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)[10]
-
This compound stock solution (10 mM)
-
Other protease inhibitors (e.g., aprotinin, pepstatin A, PMSF)[10]
-
Tissue homogenizer (e.g., Potter-Elvehjem, Polytron)
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
-
-
Procedure:
-
Excise the tissue and immediately rinse with ice-cold PBS to remove any blood.[9]
-
To prevent degradation, snap-freeze the tissue in liquid nitrogen.[9]
-
Weigh the frozen tissue and add it to a pre-chilled tube containing ice-cold homogenization buffer (e.g., 900 µL of buffer per 100 mg of tissue).[10]
-
Add this compound to the homogenization buffer to a final concentration of 1-10 µg/mL, along with other desired protease inhibitors.[10]
-
Homogenize the tissue on ice using a suitable homogenizer until no visible tissue clumps remain.[10]
-
Centrifuge the homogenate at approximately 13,000 x g for 2 minutes at 4°C.[10]
-
Carefully collect the supernatant, avoiding the pelleted debris.
-
Determine the protein concentration of the supernatant.
-
Use the tissue lysate immediately or store it in aliquots at -80°C.
-
Signaling Pathways and Logical Relationships
This compound's inhibitory action on specific proteases has significant implications for various cellular signaling pathways, most notably the lysosomal protein degradation and autophagy pathways.
Lysosomal Protein Degradation Pathway
This compound is a potent inhibitor of lysosomal cysteine proteases, such as cathepsins B, H, and L.[5][11] This inhibition directly blocks the degradation of proteins within the lysosome. Studies have shown that this compound can inhibit lysosomal protein degradation by 80-85%.[3][12]
Caption: this compound inhibits lysosomal protein degradation.
Autophagy Pathway
Autophagy is a cellular process for the degradation of long-lived proteins and organelles, which culminates in the fusion of autophagosomes with lysosomes to form autolysosomes.[13] this compound, by inhibiting lysosomal proteases, blocks the final degradation step of the autophagic process. This leads to the accumulation of autophagic vacuoles and the autophagosome marker protein, LC3b-II.[13][14] This property of this compound is often utilized experimentally to measure autophagic flux.
Caption: this compound blocks the final step of autophagy.
Calpain-Mediated Proteolysis
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. Over-activation of calpains is implicated in various pathological conditions, including neurodegenerative diseases.[15] this compound is a known inhibitor of calpain.[1][16] By inhibiting calpain, this compound can protect against the degradation of key cytoskeletal proteins like spectrin (B1175318) and has been shown to improve motoneuron survival in experimental models.[15][17]
Caption: this compound inhibits calpain-mediated proteolysis.
Conclusion
This compound is a versatile and powerful tool for researchers and scientists working with proteins. Its broad-spectrum inhibitory activity against serine and cysteine proteases makes it an essential component of protocols aimed at preventing protein degradation. Understanding its mechanism of action, effective concentrations, and impact on cellular pathways allows for its judicious application in experimental design, ultimately leading to more reliable and reproducible results in the study of proteins and the development of novel therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Differential effects of proteinase inhibitors and amines on the lysosomal and non-lysosomal pathways of protein degradation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Effect of this compound on the autophagic vacuolar system of rat hepatocytes. Correlation between ultrastructure and degradation of membrane and cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Characterization of macroautophagic flux in vivo using a this compound-based assay | Scilit [scilit.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nsjbio.com [nsjbio.com]
- 10. rbm.iqvia.com [rbm.iqvia.com]
- 11. This compound, a protease inhibitor, decreases protein degradation in normal and diseased muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Lysosomal Proteolysis Inhibition Selectively Disrupts Axonal Transport of Degradative Organelles and Causes an Alzheimer's-Like Axonal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of macroautophagic flux in vivo using a this compound-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. Inhibition of calpains, by treatment with this compound, improves motoneuron survival and muscle function in models of motoneuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Leupeptin Hemisulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leupeptin, a modified tripeptide of microbial origin, is a potent, reversible, and competitive inhibitor of a broad spectrum of serine and cysteine proteases. Its hemisulfate salt form is widely utilized in biochemical and cellular research to prevent proteolytic degradation of proteins of interest during extraction and analysis. This technical guide provides a comprehensive overview of the chemical properties of this compound hemisulfate, detailed experimental protocols for its use, and a summary of its effects on key signaling pathways.
Chemical and Physical Properties
This compound hemisulfate is the sulfate (B86663) salt of N-acetyl-L-leucyl-L-leucyl-L-argininal. The presence of the C-terminal argininal (B8454810) residue, an aldehyde, is crucial for its inhibitory activity. It forms a covalent hemiacetal adduct with the active site serine or cysteine residue of target proteases, leading to reversible inhibition.
Table 1: General Chemical Properties of this compound Hemisulfate
| Property | Value | References |
| Chemical Name | N-acetyl-L-leucyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-L-leucinamide, hemisulfate | |
| Synonyms | Acetyl-L-leucyl-L-leucyl-L-argininal hemisulfate, Ac-Leu-Leu-Arg-CHO | |
| Molecular Formula | C₂₀H₃₈N₆O₄ · ½H₂SO₄ | |
| Molecular Weight | 475.6 g/mol | |
| CAS Number | 103476-89-7 | |
| Appearance | White to off-white solid/powder | |
| Purity | ≥90% to >98% (depending on the supplier) |
Table 2: Solubility of this compound Hemisulfate
| Solvent | Solubility | References |
| Water | 10 mg/mL to 50 mg/mL | |
| DMSO | 15 mg/mL to 95 mg/mL | |
| Ethanol | ~33 mg/mL to 95 mg/mL | |
| Methanol | 50 mg/mL | |
| Dimethylformamide (DMF) | ~25 mg/mL | |
| PBS (pH 7.2) | ~10 mg/mL |
Table 3: Stability of this compound Hemisulfate
| Condition | Stability | References |
| Solid (lyophilized powder) | ≥ 2-4 years at -20°C | |
| Aqueous Stock Solution (10 mM) | 1 week at 4°C; 1 month at -20°C | |
| Working Solution (10-100 µM) | A few hours | |
| In DMSO/Ethanol/Methanol (stock) | Up to 3 months at -20°C |
Mechanism of Action and Inhibitory Spectrum
This compound is a competitive transition-state inhibitor. Its aldehyde group forms a covalent hemiacetal linkage with the hydroxyl group of serine or the sulfhydryl group of cysteine in the active site of the target protease. This binding is reversible, and inhibition can be overcome by an excess of substrate.
This compound exhibits broad specificity, inhibiting a variety of serine and cysteine proteases. However, it does not inhibit aspartic proteases like pepsin or metalloproteases.
Table 4: Inhibitory Activity of this compound Against Various Proteases
| Protease Target | Protease Class | Ki Value | IC₅₀ Value | References |
| Trypsin | Serine Protease | 3.5 nM - 35 nM | - | |
| Plasmin | Serine Protease | 3.4 µM | - | |
| Kallikrein | Serine Protease | 19 µM | - | |
| Cathepsin B | Cysteine Protease | 4.1 nM - 7 nM | - | |
| Calpain | Cysteine Protease | 10 nM | - | |
| Matriptase | Serine Protease | 1.9 µM | - | |
| Matriptase 2 | Serine Protease | 2.4 µM | - | |
| SARS-CoV-2 Mpro | Cysteine Protease | - | 127.2 µM | |
| Human Coronavirus 229E | - | - | ~0.8 µM (0.4 µg/mL) |
Experimental Protocols
Preparation of Stock and Working Solutions
1. 10 mM this compound Hemisulfate Stock Solution in Water:
-
Weigh 5 mg of this compound hemisulfate powder.
-
Dissolve the powder in 1.05 mL of sterile, purified water.
-
Mix thoroughly until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.
2. 10 mM this compound Hemisulfate Stock Solution in DMSO:
-
Weigh 10 mg of this compound hemisulfate powder.
-
Dissolve the powder in 2.1 mL of fresh, anhydrous DMSO.
-
Mix thoroughly until fully dissolved.
-
Aliquot and store at -20°C for up to 3 months.
3. Preparation of Working Solutions:
-
Dilute the 10 mM stock solution to the desired final concentration (typically 10-100 µM) in the appropriate assay buffer or cell culture medium immediately before use. For example, to make a 100 µM working solution, dilute the 10 mM stock 1:100.
In Vitro Trypsin Inhibition Assay
This protocol is a general guideline for determining the inhibitory effect of this compound on trypsin activity using a chromogenic substrate.
Materials:
-
Trypsin from bovine pancreas
-
This compound hemisulfate
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve trypsin in cold, dilute HCl (e.g., 1 mM) to the desired concentration.
-
Prepare a stock solution of L-BAPA in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in Tris-HCl buffer.
-
Prepare a series of dilutions of this compound hemisulfate in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the desired volume of Tris-HCl buffer.
-
Add varying concentrations of this compound solution to the wells.
-
Add the trypsin solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction and Measurement:
-
Add the L-BAPA solution to all wells to start the reaction.
-
Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the formation of p-nitroaniline.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each this compound concentration.
-
Plot the enzyme activity (or percent inhibition) against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Autophagy Flux Assay in Cell Culture
This protocol describes the use of this compound to measure autophagic flux by inhibiting the degradation of autolysosomal content, leading to the accumulation of LC3-II.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound hemisulfate
-
Lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail (without this compound initially)
-
Antibodies for Western blotting: anti-LC3 and anti-β-actin (as a loading control)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Plate cells and grow to the desired confluency.
-
Treat one set of cells with complete medium (control) and another set with complete medium containing this compound (e.g., 20 µM) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against LC3 and β-actin.
-
Incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a suitable detection method (e.g., chemiluminescence).
-
-
Data Analysis:
-
Quantify the band intensities for LC3-I and LC3-II.
-
An accumulation of LC3-II in the this compound-treated samples compared to the control indicates active autophagic flux.
-
Signaling Pathways and Experimental Workflows
Calpain-Caspase Crosstalk in Apoptosis
This compound, as a calpain inhibitor, can be used to investigate the interplay between calpains and caspases in the apoptotic cascade. Calpains can cleave and activate certain pro-caspases, and caspases can cleave calpastatin, the endogenous inhibitor of calpain, creating a complex feedback loop.
Caption: Calpain-Caspase Crosstalk in Apoptosis.
Autophagy Flux Measurement Workflow
The following diagram illustrates the experimental workflow for assessing autophagy flux using this compound.
Caption: Workflow for Autophagy Flux Assay.
This compound in Neuroprotection and Synaptic Plasticity
This compound has been shown to be neuroprotective in various models. Its inhibition of calpain can prevent the breakdown of key neuronal proteins. Additionally, it has been implicated in the regulation of AMPA receptor trafficking, a crucial process in synaptic plasticity.
Caption: this compound's role in neuroprotection.
Conclusion
This compound hemisulfate is an invaluable tool for researchers in the fields of biochemistry, cell biology, and drug development. Its well-characterized chemical properties, broad inhibitory spectrum against serine and cysteine proteases, and established experimental applications make it an essential component of the modern molecular biology toolkit. This guide provides a solid foundation for the effective use of this compound hemisulfate in a variety of research contexts, from basic enzymatic assays to the complex analysis of cellular signaling pathways. As with any chemical reagent, it is imperative to consult the specific safety data sheet provided by the supplier before use.
Leupeptin's Specificity for Cathepsins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specificity of leupeptin (B1674832), a naturally occurring protease inhibitor, for various human cathepsins. This document details quantitative inhibition data, experimental methodologies for assessing inhibition, and the role of these cathepsins in key signaling pathways.
Introduction to this compound and Cathepsins
This compound, an acetylated tripeptide aldehyde (N-acetyl-L-leucyl-L-leucyl-L-argininal), is produced by various species of actinomycetes. It is a well-established reversible, competitive inhibitor of a broad range of serine and cysteine proteases. Its mechanism of action involves the formation of a transition-state analog at the active site of the target protease.
Cathepsins are a diverse group of proteases, primarily found in lysosomes, that play crucial roles in protein turnover, antigen presentation, hormone processing, and apoptosis. Based on their catalytic mechanism, they are classified into cysteine, aspartic, and serine proteases. This compound primarily targets the cysteine cathepsins, which include Cathepsins B, C, F, H, K, L, O, S, V, W, and X. Understanding the specificity of this compound for different cathepsins is critical for its application as a research tool and for the development of more selective therapeutic agents.
Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory potency of this compound against various human cathepsins is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data for this compound's inhibition of key human cathepsins.
| Cathepsin | Protease Class | Ki (nM) | IC50 (nM) | Notes |
| Cathepsin B | Cysteine Protease | 4.1 - 7[1] | 9.4 - 117 | This compound is a potent, slow, tight-binding inhibitor of Cathepsin B.[2] |
| Cathepsin L | Cysteine Protease | - | 70.3[3] | This compound demonstrates significant inhibition of Cathepsin L. |
| Cathepsin H | Cysteine Protease | Inhibited | - | This compound is known to inhibit Cathepsin H, but specific Ki values are not consistently reported in the literature. |
| Cathepsin S | Cysteine Protease | Not Reported | Not Reported | While this compound is a broad-spectrum cysteine protease inhibitor, specific Ki or IC50 values for its inhibition of human Cathepsin S are not readily available in the reviewed literature. |
| Cathepsin K | Cysteine Protease | Not Reported | Not Reported | This compound can inhibit bone resorption, a process heavily reliant on Cathepsin K, but direct Ki or IC50 values for human Cathepsin K are not well-documented.[4] |
| Cathepsin A | Serine Protease | Not Inhibited | >1,000,000 | This compound does not inhibit aspartic or the S10 family of serine proteases. |
| Cathepsin D | Aspartic Protease | Not Inhibited | >1,000,000 | This compound does not inhibit aspartic proteases. |
Experimental Protocols for Determining Cathepsin Inhibition
The following sections detail standardized in vitro fluorometric assays used to determine the inhibitory activity of compounds like this compound against various cathepsins.
General Principle of Fluorometric Inhibition Assays
These assays utilize a synthetic peptide substrate that is conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC, or 7-amino-4-trifluoromethylcoumarin, AFC). In its intact form, the fluorescence of the reporter is quenched. Upon cleavage of the peptide by the active cathepsin, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of fluorescence increase is reduced, allowing for the calculation of inhibitory potency (IC50 or Ki).
Experimental Workflow for Cathepsin Inhibition Assay
Detailed Protocol for Cathepsin B Inhibition Assay
-
Materials:
-
Recombinant human Cathepsin B
-
Cathepsin B Reaction Buffer (e.g., 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.0)
-
Cathepsin B Substrate (e.g., Z-Arg-Arg-AMC)
-
This compound (or other test inhibitor)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 380/460 nm for AMC)
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Create a series of dilutions of this compound in the reaction buffer.
-
Prepare the Cathepsin B enzyme solution to the desired concentration in the reaction buffer.
-
Prepare the substrate solution in the reaction buffer.
-
-
Assay:
-
To each well of the 96-well plate, add the Cathepsin B enzyme solution.
-
Add the this compound dilutions to the respective wells. Include a control well with buffer only (no inhibitor).
-
Pre-incubate the enzyme and inhibitor at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately begin kinetic measurement of fluorescence intensity at 37°C, with readings taken every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
-
Protocols for Other Cathepsins (L, S, and K)
The protocols for Cathepsins L, S, and K are similar to that of Cathepsin B, with variations in the specific substrates and buffer conditions:
-
Cathepsin L:
-
Substrate: Z-Phe-Arg-AMC
-
Buffer: Typically an acetate (B1210297) buffer at pH 5.5.
-
-
Cathepsin S:
-
Substrate: Z-Val-Val-Arg-AMC
-
Buffer: Often a phosphate (B84403) or acetate buffer with a broader pH range (pH 6.0-7.5).
-
-
Cathepsin K:
-
Substrate: Z-Gly-Pro-Arg-AMC
-
Buffer: Typically an acetate buffer at pH 5.5.
-
Role of this compound-Inhibited Cathepsins in Signaling Pathways
This compound's inhibition of specific cathepsins can be used to probe their functions in various cellular processes. Below are diagrams illustrating the roles of Cathepsin B and Cathepsin L in key signaling pathways.
Cathepsin B in the Apoptotic Pathway
Cathepsin B, when released from the lysosome into the cytosol, can initiate a cascade of events leading to apoptosis. It can directly cleave and activate the pro-apoptotic protein Bid to truncated Bid (tBid). tBid then translocates to the mitochondria, promoting the release of cytochrome c and initiating the intrinsic apoptotic pathway. Furthermore, Cathepsin B can degrade the anti-apoptotic protein Bcl-xL, further shifting the cellular balance towards apoptosis.
Cathepsin L in MHC Class II Antigen Presentation
Cathepsin L is a key enzyme in the processing of antigens for presentation on Major Histocompatibility Complex (MHC) class II molecules, a critical step in initiating an adaptive immune response. Inside the endosomes of antigen-presenting cells (APCs), Cathepsin L proteolytically cleaves the invariant chain (Ii) that is associated with the MHC class II molecule. This degradation of the invariant chain is essential for the subsequent loading of antigenic peptides onto the MHC class II molecule, which is then transported to the cell surface for presentation to T-helper cells.
Conclusion
This compound is a valuable tool for studying the roles of cysteine cathepsins in various physiological and pathological processes. Its potent inhibition of Cathepsins B and L is well-characterized, making it a useful reagent for investigating their functions in apoptosis and immune responses, respectively. While its broad-spectrum nature limits its therapeutic potential due to off-target effects, it remains an essential compound in the researcher's toolkit. Further studies are required to elucidate the precise inhibitory constants of this compound for other cathepsins, such as S and K, to provide a more complete picture of its specificity profile. The detailed experimental protocols provided herein offer a standardized approach for the in vitro characterization of cathepsin inhibitors, facilitating the discovery and development of more selective and potent therapeutic agents targeting this important class of enzymes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The slow, tight-binding inhibition of cathepsin B by this compound. A hysteretic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Characterization of Inhibition of Cathepsins L and S by Peptides With Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance: A Technical Guide to the Interaction of Leupeptin and Calpain
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the molecular interactions between leupeptin (B1674832), a naturally occurring protease inhibitor, and calpain, a family of calcium-dependent cysteine proteases. Understanding this interaction is pivotal for research into cellular signaling, apoptosis, and the development of therapeutic agents targeting calpain-mediated pathologies.
The Mechanism of Inhibition: A Reversible Covalent Interaction
This compound, a tripeptide with the structure N-acetyl-L-leucyl-L-leucyl-L-argininal, acts as a potent but reversible inhibitor of calpain.[1][2] Its mechanism of action is a classic example of competitive, transition-state inhibition.[3] The key to this interaction lies in the C-terminal argininal (B8454810) residue of this compound. The aldehyde group of this residue is electrophilic and readily attacked by the nucleophilic thiol group of the cysteine residue (Cys115 in human calpain-1) residing in the enzyme's active site.[4][5]
This interaction results in the formation of a covalent, yet reversible, hemiacetal adduct. This adduct mimics the tetrahedral transition state of the peptide bond cleavage reaction, thus effectively blocking the enzyme's catalytic activity. The reversibility of this bond distinguishes this compound from irreversible inhibitors like E-64, which forms a stable thioether bond.
Access to the active site of calpain is regulated by flexible loops, which can influence inhibitor and substrate selectivity among different calpain isoforms. The binding of this compound occurs within this active site cleft, preventing the substrate from binding and being processed.
Quantitative Analysis of this compound-Calpain Interaction
The potency of this compound as a calpain inhibitor has been quantified through various studies, primarily determining the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values provide a comparative measure of the inhibitor's efficacy.
| Parameter | Value | Enzyme Source/Assay Condition | Reference |
| Ki | 10 nM | Calpain | |
| IC50 | 0.14 µM | Calpain activity measured with azocasein (B1165720) as a substrate |
Note: Ki and IC50 values can vary depending on the specific calpain isoform, substrate used, and the conditions of the assay.
Experimental Protocol: Fluorometric Assay of Calpain Inhibition
This protocol outlines a common method for determining the inhibitory effect of this compound on calpain activity using a fluorogenic substrate.
3.1. Materials
-
Purified calpain enzyme
-
This compound solution of known concentrations
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC or Ac-LLY-AFC)
-
Assay buffer (e.g., 10mM HEPES, pH 7.2, 10mM DTT, 1mM EDTA)
-
Calcium Chloride (CaCl2) solution
-
96-well black microplate
-
Fluorescence microplate reader
3.2. Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and create a serial dilution to test a range of concentrations.
-
Reconstitute the fluorogenic substrate according to the manufacturer's instructions.
-
Prepare the assay buffer.
-
-
Enzyme and Inhibitor Incubation:
-
In the wells of the 96-well plate, add a fixed amount of purified calpain enzyme to each well (except for the no-enzyme control).
-
Add varying concentrations of this compound to the respective wells. Include a control with no inhibitor (DMSO or buffer only).
-
Incubate the enzyme and inhibitor mixture at room temperature for a specified period (e.g., 15-30 minutes) to allow for binding.
-
-
Initiation of Reaction:
-
Activate the calpain by adding a solution of CaCl2 to the wells.
-
Initiate the proteolytic reaction by adding the fluorogenic calpain substrate to all wells.
-
-
Measurement of Fluorescence:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals over a set period (e.g., 30-60 minutes). The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., Ex/Em = 400/505 nm for Ac-LLY-AFC).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each this compound concentration by determining the rate of fluorescence increase over time.
-
Plot the reaction velocity as a function of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the calpain activity.
-
References
Methodological & Application
Leupeptin in Immunoprecipitation: A Detailed Protocol for Robust Protein Analysis
Application Notes for Researchers, Scientists, and Drug Development Professionals
Leupeptin (B1674832), a reversible inhibitor of serine and cysteine proteases, is an essential component in immunoprecipitation (IP) protocols.[1][2] Its primary function is to safeguard target proteins from degradation by proteases released during cell lysis, ensuring the integrity and accurate quantification of the immunoprecipitated protein.[3][4] This protocol provides a detailed methodology for the effective use of this compound in IP experiments, ensuring reliable and reproducible results for downstream applications such as Western blotting and mass spectrometry.
Mechanism of Action and Importance in Immunoprecipitation
This compound, with the chemical structure N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally occurring tripeptide aldehyde that forms a covalent hemiacetal adduct with the active site of serine and cysteine proteases.[2][5] This reversible binding effectively blocks the catalytic activity of these enzymes, which would otherwise cleave target proteins and compromise the experimental outcome. The inclusion of this compound in the lysis buffer is critical from the very first step of protein extraction to maintain the native state of the protein of interest and any interacting partners.[3]
Quantitative Data Summary
For optimal protease inhibition during immunoprecipitation, the following concentrations and storage conditions for this compound are recommended.
| Parameter | Recommended Value | Notes |
| Working Concentration | 0.5 - 10 µg/mL (1-10 µM) | The optimal concentration may need to be determined empirically for specific cell types and target proteins.[5][6][7] |
| Stock Solution Concentration | 1 mg/mL in sterile water or DMSO | Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[6][8] |
| Stock Solution Stability | Up to 3 months at -20°C in water, ethanol, or methanol.[6] An aqueous solution is stable for 1 week at 4°C.[2][5] | For working solutions at 10-100 µM, stability is reduced to a few hours on ice.[7] |
| Storage of Lyophilized Powder | +2 to +8°C or -20°C | Refer to the manufacturer's instructions for long-term storage.[2][7][9] |
Experimental Protocol: Immunoprecipitation using this compound
This protocol outlines the key steps for performing immunoprecipitation with the inclusion of this compound for optimal protein protection.
Materials:
-
Cells or tissue expressing the target protein
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer) supplemented with a protease inhibitor cocktail. A common recipe is: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[10]
-
This compound stock solution (1 mg/mL)
-
Other protease inhibitors (e.g., PMSF, aprotinin (B3435010), pepstatin)[8][11][12]
-
Phosphatase inhibitors (optional, for phosphorylation studies)
-
Primary antibody specific to the target protein
-
Protein A/G-coupled agarose (B213101) or magnetic beads
-
Wash Buffer (e.g., lysis buffer without protease inhibitors or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x SDS-PAGE sample buffer)[12]
-
Microcentrifuge
-
Rotator or rocking platform
Procedure:
-
Preparation of Lysis Buffer:
-
Immediately before use, supplement the chosen lysis buffer with a protease inhibitor cocktail.
-
Add this compound to the lysis buffer to a final concentration of 1 µg/mL.[8][11][12]
-
If not using a pre-made cocktail, add a combination of inhibitors such as PMSF (to 1 mM), aprotinin (to 1 µg/mL), and pepstatin (to 1 µg/mL).[10][11]
-
For studies involving protein phosphorylation, add phosphatase inhibitors at this stage.
-
Keep the lysis buffer on ice at all times.
-
-
Cell Lysis:
-
For adherent cells, wash the culture dish with ice-cold PBS. For suspension cells, wash by pelleting and resuspending in ice-cold PBS.[13]
-
Add the complete, ice-cold lysis buffer to the cells (e.g., 1 mL per 10^7 cells).[13]
-
For adherent cells, scrape the cells off the dish. For suspension cells, resuspend the pellet.[11]
-
Incubate the cell lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[11]
-
Centrifuge the lysate at approximately 14,000 x g for 15-30 minutes at 4°C to pellet cellular debris.[11]
-
Carefully transfer the supernatant (protein lysate) to a pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to the protein lysate.
-
Incubate on a rotator for 30-60 minutes at 4°C to reduce non-specific binding.[10]
-
Centrifuge at a low speed (e.g., 1,000 x g) for 1-2 minutes at 4°C and carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate using a suitable protein assay.
-
To approximately 500 µg to 1 mg of total protein, add the recommended amount of primary antibody (typically 1-5 µg).
-
Incubate the lysate-antibody mixture on a rotator for 2-4 hours or overnight at 4°C. The optimal time may vary depending on the antibody's affinity.
-
-
Immune Complex Capture:
-
Add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads 3-5 times with 500 µL of ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them by centrifugation. This step is crucial for removing non-specifically bound proteins.[10]
-
-
Elution:
-
After the final wash, carefully remove all of the supernatant.
-
Resuspend the beads in 30-50 µL of 2x SDS-PAGE sample buffer.[12]
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the immune complexes from the beads.[11]
-
Centrifuge the samples at high speed to pellet the beads.
-
The supernatant, containing the immunoprecipitated protein, is now ready for analysis by SDS-PAGE and Western blotting.
-
Visualizing the Workflow
To better illustrate the experimental process and the critical role of this compound, the following diagrams have been generated.
Caption: Immunoprecipitation Experimental Workflow.
Caption: this compound's Protective Role.
References
- 1. selleckchem.com [selleckchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Protease inhibitor cocktails | Abcam [abcam.com]
- 4. biocompare.com [biocompare.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. tribioscience.com [tribioscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fgsc.net [fgsc.net]
- 9. astorscientific.us [astorscientific.us]
- 10. usbio.net [usbio.net]
- 11. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
- 12. bioclone.co.kr [bioclone.co.kr]
- 13. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols: Preparation of Stable Leupeptin Stock Solutions
Introduction
Leupeptin is a naturally occurring protease inhibitor derived from actinomycetes.[1] It is a modified tripeptide, N-acetyl-L-leucyl-L-leucyl-L-argininal, that effectively inhibits a broad spectrum of serine and cysteine proteases.[1][2] Its targets include trypsin, plasmin, calpain, and cathepsins B, H, and L.[3][4] Due to its ability to prevent proteolytic degradation, this compound is an essential reagent in protein extraction and purification, in vitro enzymatic assays, and various other molecular biology applications. The preparation of a stable, reliable stock solution is critical for obtaining consistent and reproducible experimental results.
These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure optimal stability and performance.
Quantitative Data Summary
For ease of reference, the following tables summarize the key quantitative data for this compound hemisulfate, the commonly used salt form.
Table 1: Physical and Chemical Properties
| Property | Value | References |
| Synonym | Acetyl-L-leucyl-L-leucyl-L-argininal | |
| Molecular Formula | C₂₀H₃₈N₆O₄ • ½H₂SO₄ | |
| Molecular Weight | 475.6 g/mol | |
| Form | Crystalline solid / White to off-white powder | |
| Purity | ≥90% |
Table 2: Solubility Data
| Solvent | Solubility | References |
| Water | 50 mg/mL | |
| PBS (pH 7.2) | 10 mg/mL | |
| DMSO | 15-16 mg/mL | |
| Ethanol | 33 mg/mL | |
| Methanol | 50 mg/mL | |
| Dimethylformamide (DMF) | 25 mg/mL |
Table 3: Stock Solution Stability
| Solvent | Concentration | Storage Temp. | Stability | References |
| Water | 10 mM | 4°C | 1 week | |
| Water | 10 mM | -20°C | 1 month | |
| DMSO | 10 mM | -20°C | 3 months | |
| Proprietary (non-freezing) | 10 mM | -20°C | 2 years |
Note: For long-term storage, it is always recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. Working solutions at concentrations of 10-100 µM are typically stable for only a few hours and should be kept on ice.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water
This protocol is suitable for most aqueous applications where an organic solvent is not desirable.
Materials:
-
This compound hemisulfate (MW: 475.6 g/mol )
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Microcentrifuge tubes or other appropriate sterile containers
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh 5 mg of this compound hemisulfate powder and place it into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.05 mL of sterile, purified water to the tube. This will yield a final concentration of 10 mM.
-
Calculation: (5 mg / 475.6 mg/mmol) / 1.05 mL = 10.0 mM
-
-
Dissolving: Mix by vortexing or pipetting until the powder is completely dissolved. The solution should be clear and may have a faint yellow hue.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C. The stock solution is stable for at least one month under these conditions.
Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is recommended for applications requiring longer-term storage or when this compound is part of a protease inhibitor cocktail with other components soluble in DMSO.
Materials:
-
This compound hemisulfate (MW: 475.6 g/mol )
-
Anhydrous/molecular biology grade DMSO
-
Sterile, chemical-resistant tubes
-
Calibrated pipette
Procedure:
-
Weighing: Weigh 10 mg of this compound hemisulfate powder into a sterile, chemical-resistant tube.
-
Solvent Addition: Add 2.1 mL of high-quality DMSO to the tube. This results in a 10 mM stock solution.
-
Calculation: (10 mg / 475.6 mg/mmol) / 2.1 mL = 10.0 mM
-
-
Dissolving: Mix thoroughly until the solid is completely dissolved.
-
Aliquoting: As with the aqueous solution, dispense into single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C. The DMSO stock solution is stable for up to 3 months.
Visualization of this compound's Mechanism
This compound functions as a competitive, reversible inhibitor of various serine and cysteine proteases. The aldehyde group in its structure is key to its inhibitory action, forming a covalent hemiacetal adduct with the active site serine or cysteine residue of the target protease. This effectively blocks the enzyme's catalytic activity.
Caption: this compound's inhibitory action on proteases.
Caption: Workflow for this compound stock solution preparation.
References
Leupeptin in Protein Purification: Application Notes and Protocols for Researchers
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of leupeptin (B1674832), a potent reversible inhibitor of serine and cysteine proteases, in protein purification techniques. These guidelines are intended to assist researchers in preserving protein integrity during extraction and purification processes.
Introduction to this compound
This compound is a naturally occurring tripeptide aldehyde (N-acetyl-L-leucyl-L-leucyl-L-argininal) produced by various species of actinomycetes.[1] It is a widely used protease inhibitor in biochemical research due to its efficacy in preventing the degradation of target proteins by a broad range of proteases released during cell lysis.[1] this compound's mechanism of action involves the formation of a covalent hemiacetal adduct between its aldehyde group and the hydroxyl group of serine residues or the thiol group of cysteine residues in the active site of target proteases.[2][3]
Mechanism of Action
The inhibitory effect of this compound is attributed to its structural similarity to the transition state of the substrate, allowing it to bind tightly but reversibly to the active site of the protease.[1] This binding blocks the catalytic activity of the enzyme, thereby preventing the proteolysis of the protein of interest.
Caption: Mechanism of this compound Inhibition.
Quantitative Data: Inhibitory Activity of this compound
This compound exhibits varying inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against a range of proteases. This data is crucial for determining the effective concentration needed for specific applications.
| Protease | Inhibitor Constant (Ki) | IC50 | References |
| Cathepsin B | 6 nM | - | [4][5] |
| Calpain | 10 nM | - | [4][5] |
| Trypsin | 3.5 nM - 35 nM | ~0.8 µM | [1][4][6] |
| Plasmin | 3.4 µM | - | [1][4][5] |
| Kallikrein | 19 µM | - | [4][5] |
| Mpro (SARS-CoV-2) | - | 127.2 µM | [7] |
| Human Coronavirus 229E | - | 0.4 µg/mL (~1 µM) | [6][7] |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as substrate concentration and pH.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for maintaining its inhibitory activity.
Materials:
-
This compound hemisulfate salt (powder)
-
High-purity water, DMSO, or ethanol (B145695)
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in high-purity water, DMSO, or ethanol to a final concentration of 1-10 mM.[8][9][10] For example, to make a 10 mM stock solution from this compound hemisulfate (MW: 475.6 g/mol ), dissolve 5 mg in 1.05 mL of solvent.[9][11]
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Aqueous solutions are stable for about one week at 4°C and for up to 6 months at -20°C.[2][3] Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months.[3][12]
Caption: this compound Stock Solution Workflow.
Protein Extraction from Cultured Mammalian Cells
This protocol outlines the steps for lysing cultured mammalian cells while preserving protein integrity using this compound.
Materials:
-
Cultured mammalian cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., RIPA buffer)
-
This compound stock solution (1-10 mM)
-
Other protease inhibitors (optional, e.g., PMSF, aprotinin)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Protocol:
-
Wash the cultured cells with ice-cold PBS. For adherent cells, aspirate the culture medium and wash the cell monolayer. For suspension cells, pellet the cells by centrifugation and resuspend in PBS.
-
Remove the PBS and add ice-cold lysis buffer to the cells.
-
Immediately before use, supplement the lysis buffer with this compound to a final working concentration of 1-10 µM (typically a 1:1000 dilution of a 1-10 mM stock).[1][9][13] Other protease inhibitors can also be added at their recommended concentrations.
-
For adherent cells, use a cell scraper to detach the cells from the culture dish.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
The protein extract is now ready for downstream applications or can be stored at -80°C.
Protein Extraction from Tissues
This protocol is designed for the extraction of proteins from animal tissues, incorporating this compound to prevent proteolysis.
Materials:
-
Fresh or frozen tissue sample
-
Ice-cold homogenization buffer
-
This compound stock solution (1-10 mM)
-
Other protease inhibitors (optional)
-
Tissue homogenizer (e.g., Dounce or mechanical homogenizer)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Protocol:
-
Excise the tissue of interest and place it in an ice-cold tube.
-
If starting with frozen tissue, it is recommended to keep it frozen until homogenization to minimize protease activity.
-
Add ice-cold homogenization buffer to the tissue. The buffer volume will depend on the amount of tissue (a common ratio is 1:10 w/v).
-
Supplement the homogenization buffer with this compound to a final concentration of 1-10 µM just before use.[1][9][13]
-
Homogenize the tissue on ice until no visible chunks remain.
-
Incubate the homogenate on ice for 30-60 minutes to allow for further lysis.
-
Centrifuge the homogenate at a high speed (e.g., 12,000-15,000 x g) for 20-30 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant containing the soluble proteins.
-
Measure the protein concentration and proceed with purification or store at -80°C.
Signaling Pathways Affected by this compound-Inhibited Proteases
This compound's inhibition of specific proteases can impact various cellular signaling pathways. Understanding these connections is crucial for interpreting experimental results.
Calpain Signaling Pathway
Calpains are calcium-dependent cysteine proteases involved in cell motility, proliferation, and apoptosis.[8] this compound's inhibition of calpain can affect these processes.
Caption: this compound inhibits Calpain signaling.
Cathepsin B Signaling Pathway
Cathepsin B is a lysosomal cysteine protease that, when released into the cytoplasm, can initiate apoptosis and inflammation.[7]
Caption: this compound's effect on Cathepsin B.
Kallikrein and Plasmin Signaling in Tissue Remodeling
Tissue kallikreins and plasmin are serine proteases involved in a cascade that leads to the degradation of the extracellular matrix (ECM) and tissue remodeling.
Caption: Inhibition of tissue remodeling.
Conclusion
This compound is an indispensable tool for researchers engaged in protein purification. Its broad inhibitory spectrum against common serine and cysteine proteases makes it a valuable component of lysis and homogenization buffers, ensuring the isolation of intact, full-length proteins. The protocols and data presented here provide a comprehensive guide for the effective application of this compound in various protein purification workflows. Careful consideration of the target proteases and the appropriate working concentrations will maximize the yield and purity of the protein of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]
- 6. Involvement of Kallikrein-Related Peptidases in Normal and Pathologic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin B - Wikipedia [en.wikipedia.org]
- 8. Calpain - Wikipedia [en.wikipedia.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Cathepsin B in cardiovascular disease: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kallikreins - the melting pot of activity and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Leupeptin's Efficacy in Halting Trypsin Activity: A Detailed Guide
For Immediate Release
Application Note: Determining the Optimal Working Concentration of Leupeptin (B1674832) for Trypsin Inhibition
This compound, a microbial-derived peptide, is a potent and widely utilized reversible inhibitor of serine and cysteine proteases. Its efficacy in targeting trypsin makes it an invaluable tool in various research and drug development applications, from protecting proteins during extraction to studying specific enzymatic pathways. This document provides a comprehensive overview of this compound's working concentration for trypsin inhibition, detailed experimental protocols, and its mechanism of action.
Quantitative Data Summary
The effective concentration of this compound for inhibiting trypsin can vary based on experimental conditions such as substrate concentration, buffer composition, and temperature. The following table summarizes key quantitative data for this compound's interaction with trypsin.
| Parameter | Value | Notes | Source(s) |
| Suggested Working Concentration | 1 - 100 µM | A general range recommended for most applications. | [1][2][3][4][5] |
| Inhibition Constant (Ki) | 0.13 - 35 nM | Represents the dissociation constant of the enzyme-inhibitor complex. Lower values indicate tighter binding. The variability may be due to different experimental conditions or trypsin sources. | |
| 50% Inhibitory Concentration (IC50/ID50) | ~0.8 µM - 36 µg/mL | The concentration of this compound required to inhibit 50% of trypsin activity. This value is highly dependent on the substrate and its concentration. |
Mechanism of Action: Covalent Inhibition
This compound functions as a competitive transition-state inhibitor. Its C-terminal argininal (B8454810) residue mimics the natural arginine substrate of trypsin. The aldehyde group of the argininal forms a covalent hemiacetal adduct with the hydroxyl group of the serine residue within the active site of trypsin. This stable complex effectively blocks the enzyme's catalytic activity.
References
Leupeptin in Protease Inhibitor Cocktails: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of leupeptin (B1674832) as a critical component of protease inhibitor cocktails for preventing protein degradation during experimental procedures. Detailed protocols for cell lysis, protein extraction, and downstream applications are included, along with quantitative data and visualizations to aid in experimental design and execution.
Introduction to this compound and Protease Inhibition
When cells are lysed, endogenous proteases are released from cellular compartments, which can rapidly degrade proteins of interest.[1] This proteolytic degradation can lead to lower protein yields and compromised experimental results.[1] Protease inhibitor cocktails are essential additives to lysis buffers to preserve the integrity of protein samples.[2][3]
This compound is a naturally occurring tripeptide that acts as a reversible, competitive inhibitor of a broad range of serine and cysteine proteases.[4][5] Its mechanism of action involves the formation of a covalent hemiacetal adduct between its aldehyde group and the hydroxyl or thiol group in the active site of the protease.[4][6] this compound is effective against proteases such as trypsin, plasmin, cathepsins, and calpain.[7][8] It is a crucial component of many protease inhibitor cocktails due to its broad-spectrum activity.
Data Presentation: Efficacy of Protease Inhibition
The inclusion of a protease inhibitor cocktail containing this compound significantly enhances the stability of proteins in cell lysates. This can be observed both qualitatively by techniques like Western blotting and quantitatively through protein yield and protease activity assays.
Table 1: Commonly Used Protease Inhibitor Cocktail Recipe (100X Stock)
This table provides a typical recipe for a homemade 100X protease inhibitor cocktail. The final concentration in the lysis buffer should be 1X.
| Inhibitor | Target Proteases | Stock Solution Concentration (100X) | Final (1X) Concentration |
| Aprotinin | Serine Proteases | 2 mg/mL in H₂O | 2 µg/mL |
| This compound | Serine and Cysteine Proteases | 10 mM in H₂O or DMSO | 10 µM |
| Pepstatin A | Aspartic Proteases | 1 mM in Methanol or DMSO | 1 µM |
| PMSF or AEBSF | Serine Proteases | 100 mM in Isopropanol or H₂O | 1 mM |
| EDTA | Metalloproteases | 500 mM in H₂O (pH 8.0) | 5 mM |
Note: PMSF is highly unstable in aqueous solutions and should be added to the lysis buffer immediately before use.
Table 2: this compound Inhibition Constants (Ki) and 50% Inhibitory Concentrations (IC50)
This table summarizes the inhibitory potency of this compound against various proteases, providing an indication of its effectiveness.
| Protease | Organism/Source | Ki | IC50 |
| Trypsin | Porcine | 3.5 nM | 2 µg/mL |
| Plasmin | Human | 3.4 nM | 8 µg/mL |
| Cathepsin B | Human | 4.1 nM | 0.44 µg/mL |
| Calpain | - | 10 nM | - |
| Kallikrein | Porcine | - | 75 µg/mL |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound hemisulfate (MW: 475.6 g/mol )
-
Sterile, deionized water or DMSO
-
Microcentrifuge tubes
Procedure:
-
Weigh out 10 mg of this compound hemisulfate.
-
Dissolve the this compound in 2.1 mL of sterile water or DMSO to achieve a final concentration of 10 mM.[7]
-
Mix thoroughly by vortexing until completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for up to one month in water and up to six months in DMSO at -20°C.[9][10]
Protocol for Mammalian Cell Lysis using RIPA Buffer
Materials:
-
Cultured mammalian cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
100X Protease Inhibitor Cocktail (containing this compound)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Immediately before use, add the 100X protease inhibitor cocktail to the required volume of RIPA buffer to a final concentration of 1X (e.g., add 10 µL of 100X cocktail to 990 µL of RIPA buffer).
-
Add the chilled RIPA buffer with inhibitors to the cells (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA or Bradford). Note that this compound's aldehyde group may interfere with the Lowry and, to a lesser extent, the Bradford assays.
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Protocol for Immunoprecipitation (IP)
Materials:
-
Cell lysate (prepared as described above)
-
Primary antibody specific to the protein of interest
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Wash Buffer (e.g., IP lysis buffer or a modified, less stringent buffer)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
Procedure:
-
Pre-clear the lysate by incubating it with protein A/G beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation to capture the antibody-protein complex.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads three to five times with ice-cold Wash Buffer. Ensure the protease inhibitor cocktail is included in the wash buffer to maintain protection.
-
After the final wash, remove all supernatant and resuspend the beads in 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature it for SDS-PAGE.
-
Centrifuge to pellet the beads, and the supernatant containing the immunoprecipitated protein is ready for Western blot analysis.
Protocol for Western Blotting
Materials:
-
Protein lysate (prepared as described above)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Experimental Workflow for Protein Extraction and Analysis
Caption: A typical workflow for protein extraction using a protease inhibitor cocktail and subsequent downstream applications.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation and survival, and its dysregulation is implicated in many cancers.[8] Studying the phosphorylation status of EGFR and its downstream targets requires efficient inhibition of both proteases and phosphatases during cell lysis to preserve these transient post-translational modifications.
Caption: Simplified diagram of the EGFR signaling pathway, highlighting key components often analyzed by Western blot.
By following these detailed protocols and understanding the critical role of this compound within a comprehensive protease inhibitor cocktail, researchers can significantly improve the quality and reliability of their experimental data.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Comprehensive Optimization of Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Fluorescein isothiocyanate-labeled casein assay for proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
In Vivo Application of Leupeptin in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leupeptin (B1674832), a naturally derived tripeptide, is a potent, reversible inhibitor of a broad spectrum of proteases, including those in the serine, cysteine, and threonine classes.[1][2] Its ability to inhibit key cellular enzymes such as calpains and cathepsins makes it an invaluable tool for in vivo studies in mouse models, particularly in the investigation of pathways related to protein degradation, autophagy, and various disease pathologies.[3][4] this compound's low toxicity in animal models further enhances its utility for in vivo applications.[5] These notes provide detailed protocols and data for the effective use of this compound in murine research.
Mechanism of Action
This compound primarily functions by inhibiting lysosomal and cytosolic proteases. It forms a covalent hemiacetal adduct with the active site of serine and cysteine proteases, effectively blocking their activity.[6] This inhibition prevents the degradation of target proteins, leading to their accumulation. This is particularly useful for studying processes like autophagy, where the inhibition of lysosomal degradation allows for the measurement of autophagic flux.[7][8]
The primary signaling pathway inhibited by this compound in the context of autophagy is the final step of the pathway: the fusion of autophagosomes with lysosomes and the subsequent degradation of the autophagosomal contents by lysosomal hydrolases. By inhibiting these hydrolases (e.g., cathepsins), this compound causes the accumulation of autolysosomes and autophagic substrates like LC3b-II and p62.[7]
Applications in Mouse Models
This compound has been utilized in a variety of mouse models to investigate fundamental biological processes and the pathology of several diseases:
-
Measurement of Autophagic Flux: this compound is a cornerstone of in vivo autophagy assays. By blocking the degradation of autophagosomes, it allows for the quantification of autophagic activity (flux) by measuring the accumulation of markers like LC3-II.[7][9][10]
-
Neurodegenerative Diseases: this compound has been used to induce neuropathological changes in vivo that mimic aspects of neurodegenerative diseases, such as the accumulation of α-synuclein, a key protein in Parkinson's disease.[5]
-
Muscular Dystrophy: It has been explored for its potential therapeutic effects in models of muscular dystrophy by inhibiting proteases involved in muscle breakdown.[11][12]
-
Hearing Loss: Research in animal models has shown that this compound can protect auditory hair cells from damage induced by noise and certain antibiotics.[5]
-
Motoneuron Degeneration: this compound treatment has been shown to improve motoneuron survival and muscle function in models of nerve injury by inhibiting calpains.[4]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the in vivo application of this compound in mouse models.
Table 1: this compound Dosage and Administration
| Mouse Model | Dosage Range (mg/kg) | Administration Route | Frequency | Reference(s) |
| C57BL/6NCrl (M) | 9, 18, 36, 40 | Intraperitoneal (i.p.) | Single injection | [1][7][13] |
| Generic Mouse | 15.5 | Intraperitoneal (i.p.) | Twice daily | [14] |
| Strain A | 0.1% in diet | Oral (in diet) | Continuous | [15] |
| Rat (Nerve Crush) | Silicon implant | Local (spinal cord) | Sustained release | [4] |
Table 2: In Vivo Effects of this compound on Autophagy Markers
| Organ | Treatment | Marker | Fold Increase / Effect | Reference(s) |
| Liver | 40 mg/kg this compound, i.p., 1-4h | LC3b-II | Time-dependent increase, highest and most sustained accumulation among organs tested. | [7] |
| Lung | 20 mg/kg this compound, i.p., 1h | LC3b-II | Increased levels in dense vesicular fractions (lysosomes/autophagosomes). | [7] |
| Spleen | 40 mg/kg this compound, i.p., 1-4h | LC3b-II | Least accumulation compared to other organs. | [7] |
| Liver | 40 mg/kg this compound, i.p. | p62 | Accumulation of p62 monomer and SDS-stable complexes. | [7] |
| Liver | Starvation + 40 mg/kg this compound, i.p. | LC3b-II | 45% increase in turnover compared to fed controls. | [7] |
Experimental Protocols
Protocol 1: In Vivo Autophagic Flux Assay Using this compound
This protocol is adapted from studies characterizing macroautophagic flux in vivo.[7]
Materials:
-
This compound hemisulfate salt (e.g., from Sigma-Aldrich, Merck)[6]
-
Phosphate-buffered saline (PBS), sterile
-
C57BL/6 mice (or other desired strain)
-
Syringes and needles for intraperitoneal injection
-
Tissue harvesting tools
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors (excluding this compound initially)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies for LC3b and p62)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound hemisulfate salt in sterile PBS to a final concentration of 4 mg/mL. Ensure it is fully dissolved. Prepare fresh on the day of the experiment.
-
-
Animal Dosing:
-
Administer this compound solution to mice via intraperitoneal (i.p.) injection at a dose of 40 mg/kg body weight.
-
For control animals, inject an equivalent volume of sterile PBS.
-
-
Time Course and Tissue Collection:
-
Sacrifice mice at various time points after injection (e.g., 0, 30, 60, 120, 240 minutes) to analyze the kinetics of LC3b-II accumulation. A 4-hour time point is often sufficient to observe significant accumulation.[7]
-
Harvest organs of interest (e.g., liver, lung, spleen, heart, muscle) quickly and flash-freeze in liquid nitrogen or proceed directly to protein extraction.
-
-
Protein Extraction and Analysis:
-
Homogenize tissues in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform Western blot analysis to detect and quantify the levels of LC3b-II and p62. It is crucial to resolve LC3b-I and LC3b-II bands clearly.
-
Quantify band intensities using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).
-
-
Data Interpretation:
-
An increase in the LC3b-II/LC3b-I ratio or total LC3b-II levels in this compound-treated mice compared to PBS-treated controls indicates the rate of autophagic flux.
-
Protocol 2: Long-term Administration of this compound for Chronic Disease Models
This protocol is a general guideline based on studies involving repeated this compound administration.[14]
Materials:
-
This compound hemisulfate salt
-
Sterile PBS
-
Mouse model of the disease of interest
Procedure:
-
Dosing Regimen:
-
Monitoring:
-
Endpoint Analysis:
-
At the end of the treatment period, harvest tissues for histological, biochemical, or functional analysis as required by the specific study aims.
-
Visualizations
Caption: this compound inhibits lysosomal proteases, blocking autophagic degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of calpains, by treatment with this compound, improves motoneuron survival and muscle function in models of motoneuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agscientific.com [agscientific.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Characterization of macroautophagic flux in vivo using a this compound-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Measuring Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paradoxical effect of this compound in vivo on cathepsin B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of Microbial Metabolite this compound in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. Effects of the protease inhibitor this compound on proteolytic activities and regeneration of mouse skeletal muscles after exercise injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of this compound, a protease inhibitor, on the development of spontaneous tumors in strain A mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Degradation in the Presence of Leupeptin
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent protein degradation during their experiments, even when using the protease inhibitor Leupeptin.
Frequently Asked Questions (FAQs)
Q1: I'm using this compound in my lysis buffer, but I'm still observing significant degradation of my protein of interest. What could be the problem?
A1: While this compound is an effective inhibitor of many serine and cysteine proteases, it does not inhibit all classes of proteases.[1][2][3] Your protein may be targeted by proteases that are not inhibited by this compound, such as metalloproteases or aspartic proteases.[3] Additionally, improper storage or handling of this compound can lead to a loss of its inhibitory activity. It's also possible that the concentration of this compound is insufficient for the level of protease activity in your sample.
Q2: How can I determine if my protein is being degraded by a class of protease that this compound doesn't inhibit?
A2: A common strategy is to use a broader-spectrum protease inhibitor cocktail that contains inhibitors for multiple protease classes.[4] Many commercial cocktails include inhibitors for serine, cysteine, aspartic, and metalloproteases. If you see a reduction in degradation after switching to a comprehensive cocktail, it's likely that your protein was being targeted by a protease class not inhibited by this compound alone. You can also add specific inhibitors for other protease classes to your this compound-containing buffer. For example, adding EDTA will inhibit metalloproteases.
Q3: What is the recommended working concentration for this compound?
A3: The suggested working concentration for this compound is typically between 1-10 µM (approximately 0.5-5 µg/mL). However, if you are working with tissues or cell lines known to have high proteolytic activity, you may need to optimize the concentration and potentially use the higher end of this range or even exceed it.
Q4: How should I properly store and handle my this compound stock solution?
A4: Proper storage is critical to maintain this compound's efficacy. Lyophilized this compound should be stored at -20°C. Once reconstituted, stock solutions are stable for about one week at 4°C and for up to one to six months when aliquoted and stored at -20°C to prevent multiple freeze-thaw cycles. This compound is soluble in water, ethanol, and DMSO.
Q5: Could other factors during my experimental workflow be contributing to protein degradation?
A5: Yes, several factors can contribute to protein degradation. It is crucial to work quickly and keep samples on ice or at 4°C at all times during protein extraction and purification to minimize endogenous protease activity. The age of the lysate can also lead to increased degradation. Ensure that your lysis buffer has an appropriate pH and ionic strength for your protein of interest, as suboptimal conditions can lead to protein unfolding and increased susceptibility to proteases.
Troubleshooting Guide
If you are experiencing protein degradation despite using this compound, follow these troubleshooting steps:
Quantitative Data Summary
The effectiveness of a protease inhibitor is often described by its inhibition constant (Ki), which indicates the concentration required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor.
Table 1: Inhibition Constants (Ki) of this compound for Various Proteases
| Protease | Protease Class | Ki Value |
| Cathepsin B | Cysteine Protease | 4.1 nM - 6 nM |
| Calpain | Cysteine Protease | 10 nM |
| Trypsin | Serine Protease | 3.5 nM - 35 nM |
| Plasmin | Serine Protease | 3.4 nM - 3.4 µM |
| Kallikrein | Serine Protease | 19 µM |
Table 2: Common Components of Broad-Spectrum Protease Inhibitor Cocktails
| Inhibitor | Target Protease Class |
| This compound | Serine and Cysteine Proteases |
| Aprotinin | Serine Proteases |
| Pepstatin A | Aspartic Proteases |
| E-64 | Cysteine Proteases |
| AEBSF | Serine Proteases |
| Bestatin | Aminopeptidases |
| EDTA | Metalloproteases |
Experimental Protocols
Protocol 1: Cell Lysis with a Comprehensive Protease Inhibitor Cocktail
-
Preparation: Prepare your lysis buffer of choice (e.g., RIPA, NP-40) and keep it on ice.
-
Add Inhibitors: Immediately before use, add your protease inhibitor cocktail to the lysis buffer at the manufacturer's recommended concentration (e.g., 1X). If your cocktail does not contain a metalloprotease inhibitor and it is not contraindicated for downstream applications, add EDTA to a final concentration of 1-5 mM. If you are also studying protein phosphorylation, add phosphatase inhibitors at this stage.
-
Cell Harvesting: Wash cells with ice-cold PBS.
-
Lysis: Add the chilled lysis buffer containing the inhibitors to the cell pellet or plate.
-
Incubation: Incubate on ice for 15-30 minutes, with occasional vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a pre-chilled tube.
-
Quantification and Storage: Determine the protein concentration and either use the lysate immediately or aliquot and store at -80°C for future use.
Visualizations
References
Technical Support Center: Optimizing Leupeptin Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing leupeptin (B1674832) concentration for their specific cell lines and experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture experiments?
A1: The generally recommended starting concentration for this compound is between 1-10 µM. However, the optimal concentration can vary significantly depending on the cell line, the specific application (e.g., cell lysis for western blotting or live-cell imaging), and the duration of the treatment. For cell lysates, a common concentration is 5-10 µg/mL.[1][2][3][4]
Q2: How can I determine the optimal this compound concentration for my specific cell line?
A2: The best approach is to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations and then assessing two key factors: its efficacy in preventing protein degradation and its potential cytotoxicity.
Q3: What are the signs of this compound-induced cytotoxicity?
A3: High concentrations of this compound can be toxic to cells. Signs of cytotoxicity include a decrease in cell viability, changes in cell morphology (e.g., rounding and detachment), and a reduction in metabolic activity. It is crucial to perform a cytotoxicity assay to determine the maximum non-toxic concentration for your specific cell line.
Q4: How can I assess for protein degradation to know if my this compound concentration is too low?
A4: Protein degradation can be assessed by western blotting. If your protein of interest appears as multiple bands (especially at lower molecular weights) or if the band intensity is weaker than expected, it could be a sign of degradation by proteases. Including a positive control (a sample known to have stable protein) and a negative control (a lysate prepared without any protease inhibitors) can help in making this determination.
Q5: How stable is this compound in solution?
A5: this compound is relatively stable in aqueous solutions. A stock solution can be stored for about a week at 4°C or for up to a month at -20°C. However, at working concentrations in cell culture media, its stability is reduced to a few hours. It is recommended to add fresh this compound to your experiments as needed.
Troubleshooting Guides
Issue 1: High background or multiple non-specific bands in Western Blot
Possible Cause: Inadequate protease inhibition, leading to protein degradation.
Troubleshooting Steps:
-
Increase this compound Concentration: Your current concentration of this compound may be too low to effectively inhibit all relevant proteases. Try increasing the concentration in your lysis buffer.
-
Use a Protease Inhibitor Cocktail: this compound is a reversible inhibitor of serine and cysteine proteases.[4] However, other classes of proteases (e.g., metalloproteases, aspartic proteases) may be active in your lysate. Using a broad-spectrum protease inhibitor cocktail that contains inhibitors for multiple protease classes can be more effective.
-
Work Quickly and at Low Temperatures: Protease activity increases with temperature. Ensure that all steps of your protein extraction are performed on ice or at 4°C to minimize degradation.[1]
Issue 2: Low cell viability or altered cell morphology after treatment
Possible Cause: this compound concentration is too high, leading to cytotoxicity.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: It is essential to determine the cytotoxic threshold of this compound for your specific cell line. Use assays like the MTT or LDH assay to test a range of concentrations.
-
Titrate Down the this compound Concentration: Based on the cytotoxicity assay results, reduce the this compound concentration to a level that maintains high cell viability while still providing adequate protease inhibition.
-
Reduce Incubation Time: If a higher concentration is necessary for effective protease inhibition, consider reducing the duration of the treatment to minimize toxic effects.
Data Presentation
Table 1: Recommended this compound Concentrations for Cell Lysate Preparation (for Western Blotting)
| Cell Line | Recommended Concentration (in Lysis Buffer) | Reference |
| Jurkat | 10 µM or 5 µg/mL | [4][5] |
| HeLa | 5 µg/mL or a 1000x stock of 10 mg/mL | [2][6] |
| MCF-7 | 2 µg/mL or 5 µg/mL | [3][7] |
| HepG2 | Included in protease inhibitor cocktail | [8][9][10] |
| RAW 264.7 | 5 µg/mL | |
| SH-SY5Y | 10 µg/mL | [11] |
| A549 | Included in protease inhibitor cocktail | [12][13][14] |
| PC-3 | Included in RIPA Lysis Buffer System | [15] |
| LNCaP | Included in RIPA buffer with other inhibitors | [16][17] |
| BV-2 | Not specified, but protease inhibitors used | [18] |
Note: These are starting recommendations. The optimal concentration should be determined empirically for your specific experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plate
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for this compound) and an untreated control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
This compound
-
96-well plate
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with a range of this compound concentrations as described above. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the LDH assay kit manufacturer's protocol to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. cellsciences.com [cellsciences.com]
- 3. cellsciences.com [cellsciences.com]
- 4. cellsciences.com [cellsciences.com]
- 5. researchgate.net [researchgate.net]
- 6. content.protocols.io [content.protocols.io]
- 7. doc.abcam.com [doc.abcam.com]
- 8. cellsciences.com [cellsciences.com]
- 9. Proteomic profiling of human HepG2 cells treated with hesperidin using antibody array - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. researchgate.net [researchgate.net]
- 17. abjournals.org [abjournals.org]
- 18. researchgate.net [researchgate.net]
Leupeptin Technical Support Center: Stability and Degradation in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing leupeptin (B1674832) as a protease inhibitor, ensuring its stability and understanding its degradation is paramount for reproducible and accurate experimental outcomes. This technical support center provides a comprehensive guide to the stability of leupe.ptin in aqueous solutions, addressing common questions and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store lyophilized this compound and its stock solutions?
A1: Lyophilized this compound should be stored at -20°C for long-term stability, where it can be stable for up to two years[1][2].
For stock solutions, the storage conditions depend on the solvent and desired duration of use. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the peptide[1][3]. Flash-freezing in liquid nitrogen or a dry ice/ethanol bath is preferable to slow freezing[2].
Q2: How stable is this compound in aqueous stock solutions?
A2: A 10 mM aqueous stock solution of this compound is reported to be stable for one week at 4°C and for at least one month when stored at -20°C[4][5][6]. Some sources suggest stability for up to six months at -15 to -25°C, especially if stored under nitrogen.
Q3: Is DMSO a suitable solvent for this compound stock solutions, and how does its stability compare to aqueous solutions?
Q4: What is the stability of this compound at working concentrations?
A4: At typical working concentrations of 10-100 µM in aqueous solutions, this compound is stable for only a few hours[4][5][6]. Therefore, it is recommended to add this compound to your experimental buffer shortly before use. For intermittent use over several hours, the working solution should be kept on ice[4].
This compound Stability and Degradation Data
The primary mechanisms of this compound degradation in aqueous solutions are racemization of the C-terminal L-argininal and oxidation of the aldehyde group[4][6]. The D-arginal form of this compound is inactive[6]. Oxidation of the aldehyde to a carboxylate results in a compound with some remaining inhibitory activity, though it is less potent than the original molecule.
In aqueous solutions, this compound exists in equilibrium between the aldehyde, a hydrated form, and a cyclized carbinolamine[8]. This can result in multiple peaks during HPLC analysis[5].
Table 1: Stability of this compound Stock Solutions
| Solvent | Concentration | Storage Temperature | Stability Duration |
| Water | 10 mM | 4°C | 1 week[4][5][6] |
| Water | 10 mM | -20°C | 1 month[4][5][6] |
| Water | Not specified | -15 to -25°C (under N₂) | At least 6 months |
| Water | Not specified | -80°C | 6 months[3] |
| DMSO | 10 mM | -20°C | Up to 3 months[1][7] |
| Ethanol | Not specified | -20°C | Up to 3 months[2][7] |
| Methanol | Not specified | -20°C | Up to 3 months[2][7] |
Troubleshooting Guide
Problem 1: Loss of this compound activity in my experiment.
-
Cause: Degradation of this compound in the working solution.
-
Cause: Improper storage of stock solutions.
-
Cause: pH of the experimental buffer.
-
Solution: While specific data on pH-dependent degradation is limited, peptide stability can be pH-sensitive. If you suspect pH is an issue, you may need to empirically determine the stability in your specific buffer system.
-
Problem 2: My protein concentration readings are inaccurate when using Bradford or Lowry assays.
-
Cause: Interference from the aldehyde group of this compound.
-
Solution: The aldehyde group in this compound can act as a reducing agent, which interferes with protein determination assays like the Lowry and, to a lesser extent, the Bradford assay[4][5].
-
Option 1: Use a compatible protein assay. Consider using a protein assay that is less susceptible to interference from reducing agents.
-
Option 2: Remove the interfering substance. You can precipitate the protein using methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation. After precipitation, the protein pellet is washed and then resuspended in a buffer compatible with the protein assay.
-
Option 3: Buffer exchange. Use dialysis or desalting columns to exchange the buffer containing this compound with a compatible buffer before performing the protein assay.
-
Option 4: Run a control. Prepare a blank sample containing the same concentration of this compound as your experimental samples to measure the background signal and subtract it from your readings.
-
-
Problem 3: I am observing protein degradation in my cell culture experiments despite adding this compound.
-
Cause: Instability of this compound in cell culture media over time.
-
Solution: The stability of this compound in complex media like DMEM or RPMI at 37°C is limited. For long-term cell culture experiments, it may be necessary to replenish the this compound-containing media every 24-48 hours to maintain effective protease inhibition. The exact frequency may need to be determined empirically for your specific cell line and experimental conditions.
-
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 4.76 mg of this compound hemisulfate (MW: 475.6 g/mol ) in 1 mL of sterile, purified water or DMSO.
-
Mixing: Vortex gently until the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C. Refer to Table 1 for stability information.
Protocol 2: Assessing this compound Activity (Protease Inhibition Assay)
This protocol provides a general workflow to test the inhibitory activity of your this compound solution using a generic protease assay kit (e.g., using a fluorescently labeled casein substrate).
-
Prepare Reagents:
-
Protease solution (e.g., Trypsin) at a concentration that gives a robust signal in your assay.
-
Substrate solution (e.g., FITC-casein) at the recommended concentration.
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
This compound working solutions at various concentrations (e.g., 0, 1, 10, 50, 100 µM).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the this compound working solutions to the respective wells.
-
Add the protease solution to all wells (except for a no-protease control) and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate at the optimal temperature for the protease (e.g., 37°C) for a set amount of time (e.g., 60 minutes).
-
Stop the reaction (if necessary, as per the kit instructions, e.g., by adding a stop solution).
-
Measure the fluorescence (or absorbance) using a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Subtract the background reading (no-protease control).
-
Calculate the percentage of inhibition for each this compound concentration compared to the no-inhibitor control.
-
This allows you to confirm the activity of your this compound stock.
-
Visualizations
References
- 1. This compound Hemisulfate | Cell Signaling Technology [cellsignal.com]
- 2. tribioscience.com [tribioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mpbio.com [mpbio.com]
- 6. ulab360.com [ulab360.com]
- 7. astorscientific.us [astorscientific.us]
- 8. researchgate.net [researchgate.net]
How to properly store Leupeptin stock solutions to maintain activity
This technical support center provides guidance on the proper storage and handling of Leupeptin stock solutions to ensure optimal activity in your research.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for reconstituting lyophilized this compound?
A1: this compound hemisulfate is soluble in several common laboratory solvents. You can use water, DMSO, ethanol, or methanol (B129727) to prepare your stock solution.[1][2][3] For instance, a 10 mM stock solution can be prepared by reconstituting 5 mg of this compound powder in 1.05 mL of DMSO.[1] Water is also a common choice, with solubility reported up to 50 mg/mL.[4]
Q2: How should I store my this compound stock solution for long-term use?
A2: For long-term storage, it is highly recommended to store this compound stock solutions at -20°C. Some sources suggest that storage at -80°C can extend stability even further, for up to a year. To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes.
Q3: How long will my this compound stock solution remain active when stored at -20°C?
A3: The stability of this compound stock solutions at -20°C can vary depending on the solvent and specific laboratory conditions, but generally ranges from one to six months. Some manufacturers state that a solution stored at -20°C can be used within 3 months to prevent loss of potency.
Q4: Can I store my this compound stock solution in the refrigerator at 4°C?
A4: Refrigeration at 2-8°C is only suitable for short-term storage. An aqueous solution of this compound is stable for approximately one week at 4°C. For any storage longer than a week, freezing is necessary.
Q5: My experiment requires a working solution of this compound. How long is it stable?
A5: this compound at typical working concentrations (10-100 µM) is only stable for a few hours. It is recommended to prepare the working solution fresh for each experiment. If you need to use it intermittently over several hours, the stock solution should be kept on ice.
This compound Stock Solution Stability Data
| Storage Temperature | Solvent | Concentration | Duration of Stability |
| -80°C | DMSO or other appropriate solvent | Stock Solution | Up to 1 year |
| -20°C | Water, DMSO, Ethanol | Stock Solution | 1 to 6 months |
| 4°C | Water | 10 mM Stock Solution | Up to 1 week |
| Room Temperature | N/A | Working Solution (10-100 µM) | A few hours |
Troubleshooting Guide
If you are experiencing a loss of this compound activity in your experiments, consult the following troubleshooting guide.
Problem: Reduced or no inhibition of target proteases.
This workflow will help you identify the potential cause of this compound inactivity.
Caption: Troubleshooting workflow for this compound inactivity.
Experimental Protocol: Assessing this compound Activity
This protocol provides a general method for testing the inhibitory activity of your this compound stock solution using trypsin as a model serine protease.
Materials:
-
This compound stock solution
-
Trypsin (e.g., TPCK-treated)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA) substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl₂)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dilute your this compound stock solution to various working concentrations (e.g., 0, 1, 5, 10, 50 µM) in Tris-HCl buffer.
-
Prepare a working solution of trypsin in Tris-HCl buffer.
-
Prepare a working solution of L-BAPA in a suitable solvent (e.g., DMSO) and then dilute in Tris-HCl buffer.
-
-
Set up the Reaction:
-
In a 96-well plate, add your this compound dilutions.
-
Add the trypsin solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibition.
-
Initiate the reaction by adding the L-BAPA substrate to each well.
-
-
Measure Activity:
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The release of p-nitroaniline from L-BAPA results in a yellow color.
-
Calculate the initial reaction rates (V₀) for each this compound concentration.
-
-
Analyze Data:
-
Plot the reaction rate as a function of this compound concentration. A decrease in reaction rate with increasing this compound concentration indicates active inhibition.
-
This compound Degradation Pathway
The primary mechanism of this compound inactivation is the racemization of the L-arginal residue to the D-arginal form, which is inactive.
Caption: Simplified this compound inactivation pathway.
References
- 1. This compound Hemisulfate | Cell Signaling Technology [cellsignal.com]
- 2. This compound hemisulphate, 25 mg, CAS No. 103476-89-7 | Individual Inhibitors | Inhibitors | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Potential interference of Leupeptin in Bradford protein assay
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential interference of Leupeptin in the Bradford protein assay. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Bradford protein assay?
The Bradford protein assay is a colorimetric method used to determine the concentration of total protein in a solution.[1] The assay is based on the binding of the Coomassie Brilliant Blue G-250 dye to proteins. In an acidic environment, the dye exists in a reddish-brown form with an absorbance maximum at 465 nm. When the dye binds to proteins, it stabilizes the blue form of the dye, shifting the absorbance maximum to 595 nm.[2] This color change is proportional to the amount of protein in the sample. The dye primarily interacts with basic amino acid residues, particularly arginine and lysine, through ionic and hydrophobic interactions.[2][3]
Q2: What is this compound and why is it used in protein samples?
This compound is a naturally occurring tripeptide (N-acetyl-L-leucyl-L-leucyl-L-argininal) that acts as a reversible inhibitor of serine and cysteine proteases.[4] It is commonly added to cell lysis buffers to prevent the degradation of proteins of interest by proteases that are released during sample preparation.
Q3: Can this compound interfere with the Bradford protein assay?
Yes, this compound can interfere with the Bradford protein assay. The interference arises from the chemical structure of this compound, which contains an arginine residue. Since the Bradford assay's mechanism involves the binding of Coomassie dye to arginine residues, the presence of this compound can lead to a false-positive signal, resulting in an overestimation of the actual protein concentration.
Q4: At what concentration does this compound interfere with the Bradford assay?
The interference of this compound is concentration-dependent. According to technical documentation from Thermo Fisher Scientific, this compound is compatible with their Pierce Bradford Protein Assay Kit at concentrations up to 10 mg/L.[4] Above this concentration, significant interference may occur.
Q5: What are the visible signs of this compound interference in a Bradford assay?
The primary sign of this compound interference is a higher-than-expected absorbance reading at 595 nm, leading to a calculated protein concentration that is erroneously high. This can be particularly noticeable in samples with low actual protein content but a high concentration of this compound.
Q6: Are there alternative protein assays that are less susceptible to interference from this compound?
Yes, several alternative protein assays are available that are less prone to interference from small molecules like this compound. The Bicinchoninic Acid (BCA) assay and the Pierce 660 nm Protein Assay are two commonly used alternatives. The BCA assay is based on the reduction of Cu2+ to Cu1+ by protein in an alkaline medium, followed by the chelation of Cu1+ by BCA to produce a colored product.[5] The Pierce 660 nm assay utilizes a proprietary dye-metal complex that binds to proteins in an acidic environment.[2]
Troubleshooting Guide
This guide provides a step-by-step approach to addressing suspected this compound interference in your Bradford protein assay.
Problem: Higher than expected protein concentration in samples containing this compound.
Step 1: Assess the Likelihood of Interference
-
Consult the compatibility table: Check the concentration of this compound in your sample against the known compatibility limits of your Bradford assay kit.
-
Run a this compound-only control: Prepare a sample containing only the lysis buffer with this compound (at the same concentration as in your experimental samples) and measure its absorbance in the Bradford assay. A significant absorbance reading in this control indicates interference.
Step 2: Mitigation Strategies for the Bradford Assay
-
Dilute the sample: If the this compound concentration is only slightly above the compatible limit, diluting your sample might reduce the interference to an acceptable level. However, ensure that your protein concentration remains within the detection range of the assay.
-
Create a custom standard curve: Prepare your protein standards (e.g., BSA) in the same lysis buffer containing this compound that you use for your samples. This can help to compensate for the background signal from this compound.
Step 3: Consider an Alternative Protein Assay
If the interference from this compound in the Bradford assay is significant and cannot be easily mitigated, switching to an alternative protein quantification method is recommended.
-
Bicinchoninic Acid (BCA) Assay: This assay is generally more robust to the presence of various non-protein compounds.
-
Pierce 660 nm Protein Assay: This assay is also known for its compatibility with a wide range of substances commonly found in protein samples.
The logical workflow for troubleshooting this issue can be visualized as follows:
Quantitative Data Summary
The following table summarizes the known compatibility of this compound with the Bradford protein assay.
| Compound | Compatible Concentration with Pierce Bradford Protein Assay Kit |
| This compound | 10 mg/L |
| Data sourced from Thermo Fisher Scientific technical documentation.[4] |
Experimental Protocols
Standard Bradford Protein Assay Protocol (Microplate)
-
Prepare Protein Standards: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with known concentrations ranging from 0 to 2000 µg/mL.
-
Sample Preparation: Dilute your unknown protein samples to fall within the linear range of the standard curve.
-
Assay Procedure:
-
Pipette 5 µL of each standard and unknown sample into separate wells of a 96-well microplate.
-
Add 250 µL of the Bradford reagent to each well.
-
Mix the plate on a shaker for 30 seconds.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at or near 595 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank (0 µg/mL standard) from the absorbance of all other standards and samples. Plot the blank-corrected absorbance of the standards versus their concentrations to generate a standard curve. Use the standard curve to determine the concentration of the unknown samples.
Alternative Assay: Bicinchoninic Acid (BCA) Protein Assay Protocol (Microplate)
-
Prepare BCA Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.
-
Prepare Protein Standards: Prepare a series of BSA standards with known concentrations.
-
Assay Procedure:
-
Pipette 25 µL of each standard and unknown sample into separate wells of a 96-well microplate.
-
Add 200 µL of the BCA working reagent to each well.
-
Mix the plate thoroughly.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm.[5]
-
Data Analysis: Generate a standard curve and determine the concentration of the unknown samples as described for the Bradford assay.
Alternative Assay: Pierce 660 nm Protein Assay Protocol (Microplate)
-
Prepare Protein Standards: Prepare a series of BSA standards with known concentrations.
-
Assay Procedure:
-
Pipette 10 µL of each standard and unknown sample into separate wells of a 96-well microplate.
-
Add 150 µL of the Pierce 660 nm Protein Assay Reagent to each well.
-
Mix the plate on a shaker for 1 minute.
-
Incubate at room temperature for 5 minutes.
-
-
Measurement: Measure the absorbance at 660 nm.[6]
-
Data Analysis: Generate a standard curve and determine the concentration of the unknown samples as described for the Bradford assay.
The general workflow for these protein assays is illustrated below:
References
- 1. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 2. タンパク質アッセイの化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Limited Membrane Permeability of Leupeptin in Live Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the limited membrane permeability of Leupeptin in live cell experiments.
Frequently Asked Questions (FAQs)
Compound-Related Issues
1. Is this compound cell-permeable? There is conflicting information regarding the cell permeability of this compound. Some sources describe it as cell-permeable, while others state it is not.[1] This discrepancy may be due to variations in experimental conditions, including cell type, compound concentration, and incubation time. It is recommended to empirically determine the permeability of this compound in your specific cell line.
2. What is the mechanism of action of this compound? this compound is a reversible competitive inhibitor of a broad spectrum of serine and cysteine proteases, including trypsin, plasmin, cathepsins, and calpains.[1] It forms a covalent hemiacetal adduct with the serine or cysteine residues in the active site of these proteases, thereby blocking their activity.
3. What are the recommended working concentrations for this compound in cell culture? The effective concentration of this compound can vary depending on the cell type and the specific application. A typical working concentration range is 10-100 µM.[2] However, for some applications, concentrations up to 200 µM have been used.[3] It is advisable to perform a dose-response experiment to determine the optimal concentration for your experimental setup.
4. How should I prepare and store this compound solutions? this compound is soluble in water, and a stock solution can be prepared and stored at -20°C for several months.[1] For use in cell culture, the stock solution should be diluted to the final working concentration in the appropriate culture medium. It is important to note that at working concentrations, the stability of this compound in solution may be limited to a few hours, so fresh dilutions are recommended for each experiment.
Troubleshooting Guide
Issue 1: Low or No Apparent Intracellular Activity of this compound
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Increase Concentration: Carefully titrate the this compound concentration upwards, monitoring for cytotoxicity. 2. Increase Incubation Time: Extend the incubation period to allow for greater uptake. 3. Use a Permeabilization Agent: A very low concentration of a gentle permeabilizing agent like digitonin (B1670571) can be used, but this requires careful optimization to avoid significant cell death. 4. Employ a Delivery System: Utilize cell-penetrating peptides (CPPs) or liposomal formulations to enhance intracellular delivery. |
| Compound Inactivation | 1. Enzymatic Degradation: Mammalian cells contain enzymes that can inactivate this compound. Consider this possibility when interpreting long-term experiments. 2. Chemical Instability: Ensure the this compound solution is freshly prepared from a properly stored stock. |
| Incorrect Readout for Activity | 1. Assay Specificity: Confirm that your downstream assay is a reliable indicator of the inhibition of this compound's target proteases in your cell line. 2. Alternative Pathways: Be aware that cells may have compensatory mechanisms that mask the effect of this compound. |
Issue 2: High Cytotoxicity Observed
| Potential Cause | Troubleshooting Steps |
| High this compound Concentration | 1. Dose-Response Curve: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value of this compound in your cell line. 2. Work Below Toxic Levels: Use a this compound concentration well below the determined IC50 for your experiments. |
| Off-Target Effects | 1. Inhibition of Essential Proteases: Broad-spectrum inhibition of proteases can disrupt essential cellular processes, leading to toxicity. 2. Use More Specific Inhibitors: If the target protease is known, consider using a more specific inhibitor to minimize off-target effects. |
| Contamination | 1. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can affect cell health and response to treatments. 2. Sterile Technique: Ensure strict aseptic techniques are followed during all experimental procedures. |
Enhancing this compound Delivery: Methodologies and Protocols
For researchers encountering challenges with this compound's intrinsic permeability, several strategies can be employed to enhance its intracellular delivery.
Cell-Penetrating Peptides (CPPs)
CPPs are short peptides that can traverse cellular membranes and deliver a variety of cargo molecules, including other peptides, proteins, and small molecules.
Experimental Protocol: CPP-Leupeptin Conjugation and Delivery
-
Selection of CPP: Choose a well-characterized CPP such as TAT peptide or Penetratin.
-
Conjugation: Synthesize a conjugate where this compound is covalently linked to the CPP, often through a disulfide or amide bond.
-
Purification: Purify the CPP-Leupeptin conjugate using methods like HPLC.
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of the CPP-Leupeptin conjugate in a suitable solvent (e.g., sterile water or PBS).
-
Dilute the conjugate to the desired final concentration in serum-free or complete culture medium.
-
Incubate the cells with the CPP-Leupeptin conjugate for a defined period (e.g., 1-4 hours).
-
-
Washing: Wash the cells thoroughly with PBS to remove any extracellular conjugate.
-
Analysis: Proceed with your downstream analysis to assess the intracellular activity of this compound.
Liposomal Delivery
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic molecules, facilitating their delivery into cells.
Experimental Protocol: Liposomal Formulation of this compound
-
Liposome Preparation:
-
Prepare a lipid film by dissolving lipids (e.g., DOPC, cholesterol) in an organic solvent and then evaporating the solvent.
-
Hydrate the lipid film with an aqueous solution containing this compound.
-
Sonication or extrusion can be used to create small, unilamellar vesicles.
-
-
Purification: Remove any unencapsulated this compound by dialysis or size-exclusion chromatography.
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Add the liposomal this compound formulation to the cell culture medium.
-
Incubate for a specified time to allow for cellular uptake.
-
-
Analysis: Wash the cells and perform the desired downstream assays.
This compound Analogs with Potentially Improved Permeability
Quantitative Data Summary
The following table summarizes hypothetical data that researchers should aim to generate when evaluating different this compound delivery methods.
| Delivery Method | This compound Concentration | Incubation Time | Cell Type | Intracellular this compound Concentration (µM) | Target Protease Inhibition (%) | Cell Viability (%) |
| This compound alone | 50 µM | 4 hours | HeLa | 1.2 ± 0.3 | 15 ± 5 | 95 ± 3 |
| CPP-Leupeptin | 10 µM | 4 hours | HeLa | 8.5 ± 1.1 | 75 ± 8 | 92 ± 4 |
| Liposomal this compound | 10 µM | 4 hours | HeLa | 6.7 ± 0.9 | 68 ± 7 | 94 ± 2 |
Note: This table is for illustrative purposes. Actual values must be determined experimentally.
Signaling Pathways and Experimental Workflows
This compound's Impact on the Lysosomal Degradation Pathway
This compound is a potent inhibitor of lysosomal proteases, such as cathepsins. Its application in live cells can lead to the accumulation of autophagosomes and disrupt the normal flux of the autophagy-lysosome pathway.
Caption: this compound inhibits cathepsins within the lysosome, blocking autolysate degradation.
Experimental Workflow for Evaluating this compound Delivery
The following workflow outlines the key steps for assessing the efficacy of different this compound delivery strategies.
Caption: Workflow for comparing this compound delivery methods.
References
Inactivation of Leupeptin and how to prevent it
Welcome to the technical support center for leupeptin (B1674832). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound inactivation?
A1: this compound can be inactivated through two primary mechanisms:
-
Enzymatic Degradation: Certain enzymes, known as this compound-inactivating enzymes (LIEs), can hydrolyze the peptide bonds of this compound. For instance, a leucine-specific protease has been identified that inactivates this compound by cleaving it between its leucine (B10760876) residues and between leucine and argininal.[1][2][3]
-
Chemical Inactivation: The primary chemical mechanism of inactivation is the racemization of the L-arginal group at the C-terminus to the D-arginal form. The D-arginal form of this compound is completely inactive as a protease inhibitor.[4][5] Oxidation of the aldehyde group can also occur, but if the L-configuration is retained, the resulting carboxylate compound may still possess some inhibitory activity.
Q2: My protease inhibition with this compound is not effective. What are the possible causes?
A2: Several factors could lead to ineffective protease inhibition with this compound:
-
Improper Storage: this compound is sensitive to temperature and moisture. Both the lyophilized powder and stock solutions require specific storage conditions to maintain activity.
-
Solution Instability: this compound has limited stability in aqueous solutions, especially at working concentrations. It is recommended to prepare fresh working solutions or use aliquots stored at -20°C.
-
Incorrect Concentration: The effective working concentration of this compound typically ranges from 10 to 100 µM. Using a concentration that is too low may result in incomplete protease inhibition.
-
Presence of this compound-Inactivating Enzymes (LIEs): Your sample may contain endogenous enzymes that degrade this compound.
-
pH of the Buffer: The stability of this compound can be influenced by the pH of the solution.
-
Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is crucial to avoid repeated freezing and thawing, which can lead to degradation.
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is critical for maintaining this compound's inhibitory activity. Please refer to the table below for recommended storage conditions.
Data Presentation: this compound Storage and Stability
| Form | Storage Temperature | Duration of Stability | Citations |
| Lyophilized Powder | +2 to +8°C | Stable through the expiry date on the label. | |
| -20°C | Up to 18 months or 24 months (desiccated). | ||
| Aqueous Stock Solution (e.g., 10 mM in water) | +2 to +8°C | Up to 1 week. | |
| -15 to -25°C or -20°C | At least 6 months (in aliquots). | ||
| -20°C | 1 to 3 months (in aliquots). | ||
| -80°C | Up to 6 months. | ||
| Working Solution (10-100 µM) | On ice | For intermittent use over several hours. | |
| Room Temperature | Only a few hours. |
Troubleshooting Guides
Issue: Loss of this compound Activity in Stock Solutions
If you suspect your this compound stock solution has lost its inhibitory activity, follow this troubleshooting guide.
Experimental Protocol: Assessing this compound Stock Solution Activity
This protocol uses a commercially available trypsin activity assay to determine the potency of your this compound stock solution.
Materials:
-
Trypsin (e.g., TPCK-treated)
-
Trypsin substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAEE)
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Your this compound stock solution
-
Fresh, high-quality this compound (as a positive control)
-
Spectrophotometer capable of measuring absorbance at 253 nm
Methodology:
-
Prepare Reagents:
-
Prepare a working solution of trypsin in 1 mM HCl.
-
Prepare a substrate solution of BAEE in Tris buffer.
-
Dilute your this compound stock solution and the fresh this compound to a working concentration (e.g., 10 µM) in Tris buffer.
-
-
Set up the Assay:
-
In a cuvette, mix the Tris buffer, BAEE substrate solution, and your diluted this compound solution (or the fresh this compound for the control).
-
Initiate the reaction by adding the trypsin working solution.
-
-
Measure Activity:
-
Immediately measure the change in absorbance at 253 nm over time. The rate of increase in absorbance is proportional to trypsin activity.
-
-
Analyze Results:
-
Compare the inhibition of trypsin activity by your this compound stock to the inhibition by the fresh this compound. A significant decrease in inhibition indicates degradation of your stock solution.
-
Visualizing this compound's Mechanism and Inactivation
To further aid in understanding, the following diagrams illustrate the mechanism of action of this compound and the pathways of its inactivation.
References
- 1. Characterization of the this compound-inactivating enzyme from Streptomyces exfoliatus SMF13 which produces this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Characterization of the this compound-inactivating enzyme from Streptomyces exfoliatus SMF13 which produces this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mpbio.com [mpbio.com]
Technical Support Center: Optimizing Leupeptin for Highly Proteolytic Tissues
This guide provides troubleshooting advice and frequently asked questions for researchers working with tissues known for high proteolytic activity. Proper adjustment of protease inhibitors, such as leupeptin (B1674832), is critical for preserving protein integrity during extraction.
Frequently Asked Questions (FAQs)
Q1: What is the standard working concentration for this compound?
A typical working concentration for this compound is in the range of 1-10 µM (0.5-5 µg/ml).[1] However, for tissues with particularly high proteolytic activity, this concentration may need to be increased, with some protocols suggesting a range of 10-100 µM.[2][3]
Q2: How does this compound work and what proteases does it inhibit?
This compound is a reversible, competitive inhibitor that targets a broad range of proteases.[3] It is an organic compound produced by actinomycetes that inhibits serine, cysteine, and threonine proteases.[1] Specifically, it is effective against trypsin, plasmin, papain, kallikrein, calpain, and cathepsin B. It accomplishes this by covalently binding to the catalytic residues of these enzymes. It does not, however, inhibit α-chymotrypsin or thrombin.
Q3: When should I suspect that the standard this compound concentration is insufficient?
You should suspect insufficient protease inhibition if you observe the following:
-
Low protein yield: Overall protein concentration is lower than expected.
-
Protein degradation: Western blots show multiple lower molecular weight bands for your target protein, suggesting it is being cleaved.
-
Loss of protein activity: If you are performing functional assays, a loss of activity may indicate that your protein of interest has been degraded.
-
Inconsistent results: High variability between replicate extractions can be a sign of uncontrolled proteolysis.
Q4: Can I just add more of a standard protease inhibitor cocktail?
While adding more of a broad-spectrum cocktail is an option, it may not be the most cost-effective or targeted approach. Tissues can have varying levels and types of proteases, and a targeted increase in a specific inhibitor like this compound may be more effective. Commercial cocktails contain a mixture of inhibitors, and indiscriminately increasing the concentration of all of them may interfere with downstream applications.
Troubleshooting Guide: Adjusting this compound Concentration
If you suspect that protein degradation is occurring despite using a standard concentration of this compound, follow this guide to optimize the concentration for your specific tissue.
Step 1: Initial Assessment
Begin by confirming that other aspects of your protein extraction protocol are optimized to minimize degradation. This includes:
-
Temperature: Always keep samples and buffers ice-cold.
-
Speed: Perform the extraction as quickly as possible to minimize the time proteases are active.
-
Buffer Composition: Ensure your lysis buffer has the appropriate pH and salt concentrations for your protein of interest.
Step 2: this compound Titration
If degradation persists, perform a titration experiment to determine the optimal this compound concentration. This involves setting up parallel extractions with increasing concentrations of this compound. A suggested range for this titration is from the standard 10 µM up to 200 µM.
Step 3: Analysis of Results
Analyze the results of your titration experiment. The primary method for this will likely be a Western blot for a protein of interest that is known to be susceptible to degradation.
-
Look for the disappearance of lower molecular weight degradation bands. The optimal concentration of this compound will be the lowest concentration at which these bands are no longer visible.
-
Assess the intensity of the full-length protein band. You should see an increase in the intensity of this band as you increase the this compound concentration, up to a certain point.
Step 4: Implementation
Once you have determined the optimal this compound concentration for your highly proteolytic tissue, use this concentration in all future extractions from that tissue type. Remember that this concentration may need to be re-optimized if you switch to a different tissue.
Data Presentation
This compound Concentration Summary
| Concentration Range | Context | Source |
| 1-10 µM (0.5-5 µg/ml) | Suggested concentration for general use. | |
| 10-100 µM | Typical working concentration range. | |
| 2.1 µM - 2 mM | Concentration in various commercial protease inhibitor cocktails. |
Experimental Protocols
Protocol for Optimizing this compound Concentration
Objective: To determine the optimal concentration of this compound required to prevent protein degradation during extraction from a highly proteolytic tissue.
Materials:
-
Highly proteolytic tissue of interest
-
Ice-cold lysis buffer (e.g., RIPA buffer)
-
This compound stock solution (e.g., 10 mM in water)
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against a target protein known to be susceptible to degradation
Methodology:
-
Prepare Lysis Buffers: Prepare at least five aliquots of your lysis buffer. Keep them on ice.
-
Add this compound: Create a concentration gradient by adding different amounts of your this compound stock solution to each aliquot of lysis buffer. For example:
-
Buffer 1: No this compound (Negative Control)
-
Buffer 2: 10 µM this compound
-
Buffer 3: 50 µM this compound
-
Buffer 4: 100 µM this compound
-
Buffer 5: 200 µM this compound
-
Note: It is crucial to add other protease inhibitors (a broad-spectrum cocktail minus this compound) to all samples to inhibit other classes of proteases.
-
-
Tissue Homogenization: Aliquot your tissue sample equally into five pre-chilled tubes. Add the corresponding lysis buffer to each tube.
-
Lysis: Homogenize the tissues on ice using your standard protocol (e.g., sonication or mechanical homogenization).
-
Incubation: Incubate the lysates on ice for 30 minutes to allow for lysis.
-
Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to fresh, pre-chilled tubes. Determine the protein concentration of each lysate.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration for all samples. Prepare the samples for SDS-PAGE by adding loading buffer and heating.
-
Western Blot Analysis:
-
Run the samples on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Probe the membrane with the primary antibody for your target protein.
-
Develop the blot and analyze the results. Look for the reduction or elimination of degradation bands with increasing this compound concentrations.
-
Visualizations
Caption: Troubleshooting workflow for adjusting this compound concentration.
References
Ensuring complete protease inhibition with Leupeptin in lysate
This guide provides detailed information, frequently asked questions, and troubleshooting advice to ensure complete and effective protease inhibition using Leupeptin in your experimental lysates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which proteases does it inhibit?
This compound is a naturally derived tripeptide that acts as a reversible, competitive inhibitor of a specific range of proteases.[1][2] It is primarily effective against certain serine and cysteine proteases.[1][3] Its mechanism involves the aldehyde group of this compound forming a covalent bond with the catalytic serine or cysteine residue in the protease active site.[2][4]
Key proteases inhibited by this compound include:
However, this compound is notably ineffective against many other common proteases, such as α-chymotrypsin, pepsin, cathepsin D, elastase, and metalloproteases.[5][6]
Q2: What is the recommended working concentration for this compound?
The effective working concentration of this compound typically ranges from 10 to 100 µM.[3][5][8][9][10] For many standard applications, such as western blotting, a final concentration of 1-10 µg/mL is suggested.[1][11] The optimal concentration can depend on the specific cell or tissue type and the abundance of target proteases.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical to maintaining this compound's efficacy.
-
Reconstitution: this compound powder is readily soluble in water, DMSO, methanol, and ethanol.[9][12] To prepare a 10 mM stock solution of this compound Hemisulfate (MW ≈ 475.6 g/mol ), dissolve 10 mg in 2.1 mL of sterile water or DMSO.[9]
-
Storage:
-
Powder: Store the lyophilized powder desiccated at -20°C for long-term stability (up to 24 months).[2][7]
-
Stock Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7] An aqueous stock is stable for about one week at 2-8°C or for at least 1-6 months at -20°C.[1][10]
-
Working Solution: Diluted, working concentrations of this compound are only stable for a few hours and should be kept on ice during use.[2][10] Always add this compound fresh to your lysis buffer immediately before use.[13][14]
-
Q4: Is this compound sufficient as a standalone protease inhibitor?
No, in most cases, this compound alone is not sufficient for complete protease inhibition. Because this compound has a specific target range, it will not inhibit other classes of proteases like aspartic, metallo, and some serine proteases that are released during cell lysis. For broad-spectrum protection, it is highly recommended to use this compound as part of a comprehensive protease inhibitor cocktail that includes inhibitors for other protease classes (e.g., PMSF, EDTA, Pepstatin A).[11][13][14]
Quantitative Data
The inhibitory capacity of this compound varies for different proteases, which can be expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Protease | Inhibition Constant (Ki) | IC50 (µg/mL) |
| Cathepsin B | 6 nM[6] | 0.44[2] |
| Calpain | 10 nM[6] | - |
| Trypsin | 3.5 nM[1] - 35 nM[6] | 2[2] |
| Plasmin | 3.4 µM[1][6] | 8[2] |
| Kallikrein | 19 µM[6] | 75[2] |
| Papain | - | 0.5[2] |
Note: Lower values indicate stronger inhibition. Data is aggregated from multiple sources and experimental conditions may vary.
Troubleshooting Guide
Problem: My protein of interest is still degrading, even with this compound in the lysis buffer.
Protein degradation, often visible as lower molecular weight bands on a Western Blot, can persist despite the addition of this compound.[15] Use this guide to troubleshoot the issue.
Detailed Causes and Solutions
-
Cause: this compound Degradation.
-
Problem: this compound's active aldehyde group is susceptible to oxidation. Stock solutions stored improperly or for too long, subjected to multiple freeze-thaw cycles, or working solutions left at room temperature can lose activity.[2][7][10]
-
Solution: Prepare fresh this compound stock solutions regularly. Aliquot stocks into single-use volumes and store them at -20°C for no longer than 1-6 months.[7] Always add the inhibitor to your lysis buffer immediately before starting the extraction and keep the lysate on ice at all times.[13][16]
-
-
Cause: Incomplete Protease Inhibition Spectrum.
-
Problem: Cell lysates contain a wide variety of proteases. This compound is specific and will not inhibit metalloproteases (which require a chelating agent like EDTA) or aspartic proteases (which are inhibited by Pepstatin A).[14]
-
Solution: Use a comprehensive protease inhibitor cocktail. A common "homemade" cocktail includes this compound, Aprotinin, Pepstatin A, and PMSF (or AEBSF) to cover serine, cysteine, and aspartic proteases. Add EDTA to inhibit metalloproteases, unless it interferes with downstream applications.
-
-
Cause: Suboptimal Lysis Conditions.
-
Problem: Protease activity is highly temperature-dependent. Performing lysis at room temperature, even for short periods, can lead to significant protein degradation before the inhibitors can act effectively.[13][16]
-
Solution: Ensure every step of the lysis and clarification process is performed at 4°C or on ice.[13] This includes pre-chilling buffers, centrifuges, and tubes. Work quickly and efficiently to minimize the time from cell lysis to sample denaturation or freezing.
-
Experimental Protocols
Protocol: Assessing Protease Inhibition Efficacy
This protocol uses a Western Blot time-course experiment to visually assess the effectiveness of your protease inhibitor cocktail.
-
Prepare Two Lysis Buffers:
-
Buffer A (Control): Your standard lysis buffer WITHOUT any protease inhibitors.
-
Buffer B (Test): Your standard lysis buffer WITH your complete protease inhibitor cocktail (including this compound).
-
Keep both buffers on ice.
-
-
Cell Lysis:
-
Harvest a sufficient quantity of cells and divide them into two equal pellets.
-
Lyse one pellet with Buffer A and the other with Buffer B, following your standard protocol but keeping everything on ice.
-
Clarify the lysates by centrifugation at 4°C to remove cellular debris.
-
-
Time-Course Incubation:
-
Aliquot the supernatant from each lysate (Control and Test) into separate tubes for different time points (e.g., 0, 15, 30, and 60 minutes).
-
Incubate these tubes at room temperature. This will intentionally challenge the stability of the proteins.
-
At each time point, take the corresponding "Control" and "Test" tubes and immediately add 2x Laemmli sample buffer and boil for 5 minutes to stop all enzymatic reactions.
-
-
Western Blot Analysis:
-
Load equal amounts of protein from each time point onto an SDS-PAGE gel.
-
Perform the Western Blot, probing for a protein known to be susceptible to degradation (e.g., a large protein or one with known cleavage sites).
-
Expected Result: In the "Control" lanes, you should see the band for your protein of interest decrease in intensity over time, with a corresponding increase in lower molecular weight degradation bands. In the "Test" lanes, the band for the intact protein should remain stable across all time points, demonstrating effective inhibition.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biofargo.com [biofargo.com]
- 4. Mechanism of Microbial Metabolite this compound in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. custombiotech.roche.com [custombiotech.roche.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound Hemisulfate | Cell Signaling Technology [cellsignal.com]
- 8. zellbio.eu [zellbio.eu]
- 9. ubpbio.com [ubpbio.com]
- 10. mpbio.com [mpbio.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Leupeptin and Aprotinin for Serine Protease Inhibition
For researchers, scientists, and drug development professionals navigating the complexities of protease inhibition, selecting the appropriate inhibitor is paramount for experimental success. This guide provides a detailed comparison of two widely used serine protease inhibitors: leupeptin (B1674832) and aprotinin (B3435010). We will delve into their mechanisms of action, specificity, and present supporting experimental data to aid in your selection process.
Overview and Mechanism of Action
Both this compound and aprotinin are effective inhibitors of serine proteases, but they differ in their origin, chemical nature, and breadth of activity. This compound is a naturally occurring N-acetylated and C-terminally modified tripeptide aldehyde derived from actinomycetes.[1] It acts as a competitive, reversible inhibitor of a broad spectrum of proteases, including serine, cysteine, and threonine proteases.[1][2][3] Its inhibitory mechanism involves the aldehyde group forming a covalent hemiacetal adduct with the active site serine residue of the protease.[4]
Aprotinin, also known as bovine pancreatic trypsin inhibitor (BPTI), is a small protein consisting of 58 amino acids.[5][6] It is a competitive and reversible inhibitor that specifically targets a range of serine proteases.[7] Aprotinin's mechanism of inhibition relies on its rigid structure, which includes a lysine (B10760008) residue (Lys15) that fits into the specificity pocket of target proteases, effectively blocking substrate access to the active site.[5]
Quantitative Comparison of Inhibitory Potency
The efficacy of an inhibitor is quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher inhibitory potency. The following table summarizes the reported inhibitory activities of this compound and aprotinin against common serine proteases.
| Inhibitor | Target Protease | Inhibitory Value (Ki) | Inhibitory Value (IC50) |
| This compound | Trypsin | 3.5 nM[1][3] | - |
| Plasmin | 3.4 µM[8] | - | |
| Kallikrein | - | - | |
| Cathepsin B (a cysteine protease) | 4.1 nM[1][3] | 4 nM[9] | |
| Calpain (a cysteine protease) | 72 nM[8] | - | |
| SARS-CoV-2 Mpro (a cysteine protease) | - | 127.2 µM[2][4][10] | |
| Aprotinin | Trypsin | - | - |
| Plasmin | - | - | |
| Kallikrein | - | - | |
| Chymotrypsin | - | - | |
| General Serine Proteases | - | 0.06 - 0.80 µM[11] |
Note: Direct comparison of Ki and IC50 values should be made with caution as they can be influenced by experimental conditions.
Signaling Pathways and Experimental Workflow
To visualize the inhibitory mechanism and a typical experimental workflow for comparing these inhibitors, the following diagrams are provided.
Caption: General mechanism of competitive serine protease inhibition.
Caption: Workflow for comparing serine protease inhibitors.
Experimental Protocol: Serine Protease Inhibition Assay
This protocol outlines a general method for comparing the inhibitory effects of this compound and aprotinin on a model serine protease, such as trypsin, using a chromogenic substrate.
Materials and Reagents:
-
Serine Protease (e.g., Trypsin)
-
Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
This compound
-
Aprotinin
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
Dimethyl Sulfoxide (DMSO) for dissolving inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the serine protease in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
Prepare stock solutions of this compound and aprotinin in DMSO.
-
Prepare a series of dilutions of each inhibitor in assay buffer.
-
Prepare a stock solution of the chromogenic substrate in DMSO and then dilute it to the working concentration in assay buffer.
-
-
Assay Setup: [12]
-
In a 96-well microplate, add 20 µL of each inhibitor dilution to the appropriate wells.
-
For the control wells (no inhibitor), add 20 µL of assay buffer containing the same concentration of DMSO as the inhibitor wells.
-
Add 160 µL of the serine protease solution to all wells.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[12]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.[12]
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition, by fitting the data to a sigmoidal dose-response curve using appropriate software.[12]
-
Conclusion
Both this compound and aprotinin are valuable tools for inhibiting serine proteases. This compound offers broad-spectrum inhibition across different protease classes, making it suitable for applications where complete protease activity needs to be suppressed, such as in cell lysis buffers.[1] However, its potency against specific serine proteases may be lower compared to more targeted inhibitors. Aprotinin, on the other hand, is a highly specific and potent inhibitor of certain serine proteases like trypsin and plasmin.[5][7] This makes it an excellent choice for applications requiring the selective inhibition of these enzymes. The choice between this compound and aprotinin will ultimately depend on the specific experimental requirements, including the target protease and the desired level of specificity. The provided experimental protocol offers a framework for empirically determining the most effective inhibitor for your research needs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Mechanism of Microbial Metabolite this compound in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aprotinin - Wikipedia [en.wikipedia.org]
- 6. Aprotinin and similar protease inhibitors as drugs against influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. apexbt.com [apexbt.com]
- 9. Inhibition studies of some serine and thiol proteinases by new this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Battle of Protease Inhibitors: Leupeptin vs. PMSF
In the realm of protein research, safeguarding the integrity of isolated proteins is paramount. Proteases, ubiquitous enzymes that degrade proteins, are the ever-present adversaries in this endeavor. To counteract their destructive activity, researchers employ a variety of protease inhibitors. Among the most common are Leupeptin and Phenylmethylsulfonyl Fluoride (PMSF). This guide provides a comprehensive comparison of these two widely used inhibitors, supported by their biochemical properties and a detailed experimental protocol for evaluating their effectiveness.
At a Glance: this compound vs. PMSF
| Feature | This compound | Phenylmethylsulfonyl Fluoride (PMSF) |
| Mechanism of Action | Reversible, competitive inhibitor | Irreversible, covalent modification |
| Target Proteases | Serine and Cysteine proteases (e.g., trypsin, plasmin, cathepsin B, papain)[1][2][3][4] | Primarily Serine proteases (e.g., trypsin, chymotrypsin, thrombin)[5][6][7] |
| Inhibition Type | Competitive transition state inhibitor | Suicide inhibitor[8] |
| Typical Working Conc. | 0.5 - 10 µM (0.24 - 4.76 µg/mL)[2][4] | 0.1 - 1 mM[7][9] |
| Solubility | Readily soluble in water, methanol, ethanol, acetic acid, DMF, and DMSO[10] | Soluble in anhydrous ethanol, isopropanol (B130326), or DMSO; limited solubility and highly unstable in aqueous solutions[9][11] |
| Stability in Aqueous Sol. | Stable for 1 week at 4°C and 1 month at -20°C[2][12] | Short half-life (e.g., ~30 minutes at pH 8)[9][11]; must be added fresh to buffers |
| Toxicity | Generally considered to have low toxicity[4][13] | Highly toxic and corrosive; should be handled with caution in a fume hood[11][14][15][16] |
Delving Deeper: Mechanism of Action
This compound, a natural peptide aldehyde, functions as a reversible, competitive inhibitor. It mimics the transition state of the substrate, binding tightly to the active site of serine and cysteine proteases and thereby blocking their catalytic activity.[1][2]
Caption: Reversible inhibition of proteases by this compound.
In contrast, PMSF is an irreversible inhibitor. It covalently modifies the hydroxyl group of the active site serine residue in serine proteases through a process called sulfonylation.[6] This permanent modification renders the enzyme inactive.
Caption: Irreversible inhibition of serine proteases by PMSF.
Experimental Protocol: A Direct Comparison of this compound and PMSF Efficacy
This protocol outlines a method to directly compare the effectiveness of this compound and PMSF in preventing protein degradation in a cell lysate. The outcome can be assessed qualitatively by Western blotting for a specific protein of interest and quantitatively using a general protease activity assay.
Materials
-
Cell culture of interest (e.g., HeLa, HEK293)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer without protease inhibitors)
-
This compound stock solution (e.g., 10 mM in water)
-
PMSF stock solution (e.g., 100 mM in isopropanol or ethanol)
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Western blotting apparatus and reagents
-
Primary antibody against a protein of interest
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protease activity assay kit (e.g., using a fluorescently labeled casein substrate)
Experimental Workflow
Caption: Workflow for comparing this compound and PMSF effectiveness.
Procedure
-
Cell Harvest: Harvest cultured cells and wash them twice with ice-cold PBS.
-
Lysis Buffer Preparation: Prepare the desired lysis buffer without any protease inhibitors. Keep it on ice.
-
Cell Lysis (Initial Step): Resuspend the cell pellet in the cold lysis buffer.
-
Aliquoting: Immediately divide the cell suspension into three pre-chilled microcentrifuge tubes:
-
Incubation: Gently mix the contents of each tube and incubate on ice for 30 minutes, with occasional vortexing.
-
Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Lysate Collection: Carefully transfer the supernatant (cell lysate) to fresh, pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding loading buffer and heating.
-
Perform SDS-PAGE, transfer to a membrane, and probe with a primary antibody against a protein known to be susceptible to degradation.
-
Incubate with a secondary antibody and detect via chemiluminescence.
-
Compare the band intensity of the target protein across the three conditions. Higher band intensity indicates better protection from degradation.
-
-
Protease Activity Assay:
-
Follow the manufacturer's protocol for the chosen protease activity assay kit.
-
Use equal amounts of protein from each lysate (Control, this compound, PMSF).
-
Measure the fluorescence or absorbance as an indicator of general protease activity.
-
Lower fluorescence/absorbance indicates more effective protease inhibition.
-
Data Presentation
Quantitative Comparison of Inhibitor Properties
| Parameter | This compound | PMSF |
| Molecular Weight | 475.6 g/mol (hemisulfate salt) | 174.2 g/mol |
| Typical Stock Solution | 10 mM in H₂O | 100 mM in isopropanol or ethanol |
| Working Concentration | 0.5 - 10 µM | 0.1 - 1 mM |
| Half-life in aqueous solution (pH 7.5, 25°C) | Stable | ~55-60 minutes[9] |
| Toxicity (LD50, oral, mouse) | 1.5 g/kg[10] | ~200 mg/kg[15] |
Expected Experimental Results
| Treatment | Western Blot (Target Protein Band Intensity) | Protease Activity Assay (Relative Fluorescence Units) |
| No Inhibitor (Control) | Low | High |
| This compound (10 µM) | Intermediate to High | Low to Intermediate |
| PMSF (1 mM) | Intermediate to High | Low to Intermediate |
Conclusion
Both this compound and PMSF are effective protease inhibitors, but their distinct properties make them suitable for different applications. This compound offers broader specificity, targeting both serine and cysteine proteases, and is less toxic and more stable in aqueous solutions.[1][2][4][10] PMSF is a potent, irreversible inhibitor of serine proteases but is highly toxic and has a short half-life in aqueous buffers, necessitating fresh preparation before each use.[5][9][11][14]
For general protein protection during routine extractions, a cocktail containing multiple inhibitors, including this compound, is often preferred for its broad coverage and lower toxicity. PMSF is a valuable tool when potent and irreversible inhibition of serine proteases is specifically required. The choice between this compound and PMSF, or their use in combination, will ultimately depend on the specific experimental goals, the target protein, and the types of proteases expected in the sample. The provided experimental protocol offers a framework for researchers to empirically determine the most effective inhibitor strategy for their particular system.
References
- 1. researchgate.net [researchgate.net]
- 2. elearning.unite.it [elearning.unite.it]
- 3. interchim.fr [interchim.fr]
- 4. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assay for Protealysin-like Protease Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Protease Inhibitor Cocktails & Individual Inhibitors | G-Biosciences [gbiosciences.com]
- 12. biocompare.com [biocompare.com]
- 13. Comparison of Different Buffers for Protein Extraction from Formalin-Fixed and Paraffin-Embedded Tissue Specimens | PLOS One [journals.plos.org]
- 14. youtube.com [youtube.com]
- 15. biocompare.com [biocompare.com]
- 16. researchgate.net [researchgate.net]
Validation of Leupeptin's inhibitory activity in a new experimental setup
For researchers in proteomics, cell biology, and drug discovery, the integrity of cellular proteins during experimental procedures is paramount. Endogenous proteases, released during cell lysis, can quickly degrade target proteins, compromising experimental outcomes. Leupeptin, a microbial-derived peptide aldehyde, is a widely used inhibitor of a broad spectrum of serine and cysteine proteases. This guide provides a framework for validating the inhibitory activity of this compound in a new experimental setup, comparing its performance against two other common protease inhibitors, Aprotinin and Phenylmethylsulfonyl fluoride (B91410) (PMSF).
Comparative Analysis of Protease Inhibitors
This compound, Aprotinin, and PMSF are mainstays in the researcher's toolkit for preventing proteolysis. However, they differ significantly in their mechanism of action, specificity, and practical application.
| Inhibitor | Target Proteases | Mechanism of Action | Reversibility | Key Characteristics |
| This compound | Serine and Cysteine proteases (e.g., Trypsin, Cathepsin B, Calpain)[1][2] | Competitive inhibitor; the aldehyde group forms a covalent hemiacetal adduct with the active site serine or cysteine.[1] | Reversible[2] | Broad specificity, low toxicity.[1] Not cell-permeable.[1] |
| Aprotinin | Serine proteases (e.g., Trypsin, Chymotrypsin, Plasmin, Kallikrein)[3][4][5] | Competitive inhibitor; forms a tight, reversible complex with the protease's active site.[4][6] | Reversible[3][4][6] | High affinity for trypsin, highly stable molecule.[7][6] |
| PMSF | Serine proteases (e.g., Trypsin, Chymotrypsin, Thrombin) and some Cysteine proteases.[8][9][10][11][12][13] | Covalently modifies the serine residue in the active site through sulfonation.[11][14][15] | Irreversible[8][9][13][14] | Highly toxic and has a short half-life in aqueous solutions.[11][16][17] Must be prepared fresh.[16] |
Table 1: Comparison of this compound, Aprotinin, and PMSF. This table summarizes the key features of the three protease inhibitors, highlighting their distinct properties.
Quantitative Comparison of Inhibitory Potency
The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the target enzyme. A lower Ki value indicates a stronger inhibition. The following table presents a comparison of the Ki values for this compound and Aprotinin against two common proteases. As an irreversible inhibitor, the potency of PMSF is typically measured by its inactivation rate constant, and thus a direct Ki comparison is not applicable.
| Inhibitor | Target Protease | Inhibitory Constant (Ki) |
| This compound | Trypsin | 3.5 nM[18] |
| Cathepsin B | 4.1 nM[18] | |
| Aprotinin | Trypsin | 0.06 pM - 2.8 x 10⁻¹¹ M[7][19] |
| Cathepsin B | Weakly inhibits or no inhibition | |
| PMSF | Trypsin | Not applicable (irreversible inhibitor) |
| Cathepsin B | Not a primary inhibitor |
Table 2: Inhibitory Potency (Ki) of this compound and Aprotinin. This table provides a quantitative comparison of the inhibitory strength of this compound and Aprotinin against Trypsin and Cathepsin B.
Experimental Protocols
To validate the inhibitory activity of this compound and compare it with other inhibitors, a fluorescence-based in vitro protease inhibition assay can be employed. This protocol is designed to be a general template that can be adapted for specific proteases and substrates.
Principle
This assay utilizes a fluorogenic substrate that is cleaved by the protease of interest, releasing a fluorescent molecule. The rate of the increase in fluorescence is proportional to the protease activity. In the presence of an inhibitor, the rate of substrate cleavage, and thus the fluorescence signal, will be reduced.
Materials
-
Protease of interest (e.g., Trypsin from bovine pancreas)
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂)
-
This compound
-
Aprotinin
-
PMSF (prepare fresh in an appropriate solvent like ethanol (B145695) or isopropanol)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the protease in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare stock solutions of this compound, Aprotinin, and PMSF at various concentrations.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (or solvent control)
-
Protease solution
-
-
Mix gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate to each well to initiate the reaction.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates) at regular intervals (e.g., every 1 minute) for a desired period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each condition.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) for each inhibitor.
-
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound, the experimental workflow, and the logic of data analysis.
Caption: Mechanism of this compound inhibition on a serine protease.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. interchim.fr [interchim.fr]
- 4. Aprotinin Applications in Biotechnology and Pharmaceutical Manufacturing Processes [sigmaaldrich.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Aprotinin [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. agscientific.com [agscientific.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ubpbio.com [ubpbio.com]
- 11. biofargo.com [biofargo.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. apexbt.com [apexbt.com]
- 14. phosphatase-inhibitor.com [phosphatase-inhibitor.com]
- 15. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are the most commonly used protease inhibitors? [qiagen.com]
- 17. PMSF - Wikipedia [en.wikipedia.org]
- 18. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 19. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Leupeptin: Navigating Target Inhibition and Off-Target Effects
For researchers in the fields of biochemistry, cell biology, and drug development, protease inhibitors are indispensable tools for preserving protein integrity and dissecting cellular pathways. Leupeptin (B1674832), a microbial-derived tripeptide aldehyde, is a widely utilized inhibitor known for its broad-spectrum activity against serine and cysteine proteases. However, its utility can be compromised by a lack of specificity, leading to off-target effects that can confound experimental results. This guide provides a comprehensive comparison of this compound's activity against its target and non-target enzymes, supported by experimental data and detailed protocols to aid in the judicious use of this inhibitor.
Performance Comparison: this compound's Inhibitory Profile
This compound functions as a reversible, competitive inhibitor, with its aldehyde group forming a covalent hemiacetal adduct with the active site serine or cysteine residues of target proteases.[1] Its efficacy varies significantly across different protease families and individual enzymes. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against a panel of common proteases, providing a clear comparison of its on-target and off-target activities.
| Enzyme Class | Enzyme | Organism/Source | Ki | IC50 | Inhibition Status |
| Serine Protease | Trypsin | Bovine | 3.5 nM[2][3], 35 nM[4][5] | - | Target |
| Plasmin | Human | 3.4 nM[2][3], 3.4 µM[4][5] | - | Target | |
| Kallikrein | Porcine | 19 µM[4][5] | - | Target | |
| Acrosin | Mammalian Spermatozoa | 5.9 x 10⁻⁸ M | - | Target | |
| Chymotrypsin | - | - | - | Non-Target [2][3][4][5] | |
| Elastase | - | - | - | Non-Target [4][5] | |
| Cysteine Protease | Cathepsin B | Bovine Spleen | 4.1 nM[2][3], 6 nM[4][5] | - | Target |
| Calpain | Recombinant Human | 10 nM[4][5] | - | Target | |
| Papain | - | - | - | Target [2][3] | |
| Endoproteinase Lys-C | - | - | - | Target [2][3] | |
| Aspartic Protease | Pepsin | - | - | - | Non-Target [4][5] |
| Renin | - | - | - | Non-Target [4][5] | |
| Threonine Protease | Mpro (SARS-CoV-2) | - | - | 127.2 µM[6] | Target |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as substrate concentration and pH.
Alternatives to this compound for Enhanced Specificity
Given this compound's broad reactivity, researchers may consider more specific inhibitors to minimize off-target effects. For serine proteases, alternatives include Aprotinin, Phenylmethylsulfonyl Fluoride (PMSF), and specific inhibitors targeting individual proteases.[7][8] For cysteine proteases, E-64 and its analogs offer high potency and specificity.[9] The choice of inhibitor should be guided by the specific protease of interest and the experimental context.
Experimental Protocols
Accurate determination of inhibitor potency is crucial for interpreting experimental data. Below are detailed protocols for assessing the inhibitory activity of this compound against two of its common targets: Trypsin (a serine protease) and Cathepsin B (a cysteine protease).
Protocol 1: Determination of Trypsin Inhibition using a Chromogenic Substrate
This protocol outlines a colorimetric assay to measure the inhibition of trypsin activity.
Materials:
-
Bovine Trypsin
-
This compound
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Tris-HCl buffer (100 mM, pH 8.2) containing 20 mM CaCl2
-
DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Trypsin: Dissolve 1.25 mg of bovine trypsin in 1 mL of water (pH 3.0, adjusted with HCl).
-
Prepare a stock solution of L-BAPNA: Dissolve 130.47 mg of L-BAPNA in 5 mL of DMSO. Store at -20°C, protected from light.
-
Prepare the working L-BAPNA solution: Dilute the L-BAPNA stock solution 1:50 in 100 mM Tris-HCl buffer (pH 8.2) with 20 mM CaCl2. Prepare this solution fresh.
-
Prepare this compound dilutions: Prepare a series of this compound concentrations in the Tris-HCl buffer.
-
Set up the assay in a 96-well plate:
-
Blank: 500 µL of working L-BAPNA solution and 500 µL of buffer.
-
Control (No Inhibitor): 100 µL of trypsin solution and 400 µL of buffer.
-
Test (Inhibitor): 100 µL of trypsin solution, 100 µL of this compound dilution, and 300 µL of buffer.
-
-
Pre-incubate: Incubate the plate at 25°C for 5-6 minutes.
-
Initiate the reaction: Add the working L-BAPNA solution to all wells.
-
Measure absorbance: Immediately measure the absorbance at 405 nm in kinetic mode for at least 5 minutes, taking readings every 30 seconds.
-
Calculate the rate of reaction: Determine the initial velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine Ki: Plot the reaction velocities against the inhibitor concentrations and fit the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) to calculate the Ki value.[10][11]
Protocol 2: Fluorometric Assay for Cathepsin B Inhibition
This protocol describes a fluorometric assay to determine the inhibitory activity against Cathepsin B.
Materials:
-
Recombinant Human Cathepsin B
-
This compound
-
Fluorogenic Cathepsin B Substrate (e.g., Ac-RR-AFC)
-
CTSB Reaction Buffer
-
CTSB Reagent (containing a reducing agent like DTT)
-
96-well black, flat-bottom microplate
-
Fluorometer
Procedure:
-
Prepare the Cathepsin B enzyme solution: Dilute the recombinant Cathepsin B in CTSB Reaction Buffer containing the CTSB Reagent.
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the CTSB Reaction Buffer.
-
Set up the assay in a 96-well plate:
-
Enzyme Control (No Inhibitor): Add the diluted Cathepsin B enzyme solution and CTSB Reaction Buffer.
-
Inhibitor Wells: Add the diluted Cathepsin B enzyme solution and the various dilutions of this compound.
-
Blank (No Enzyme): Add CTSB Reaction Buffer only.
-
-
Pre-incubate: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate solution: Dilute the fluorogenic Cathepsin B substrate in the CTSB Reaction Buffer.
-
Initiate the reaction: Add the substrate solution to all wells.
-
Measure fluorescence: Immediately measure the fluorescence intensity (e.g., Ex/Em = 400/505 nm for AFC-based substrates) in kinetic mode for 30-60 minutes at 37°C.[12]
-
Calculate the rate of reaction: Determine the initial velocity from the linear portion of the fluorescence vs. time plot.
-
Determine IC50 and Ki: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.[4][13]
Visualizing this compound's Context: Pathways and Workflows
To better understand the implications of this compound's cross-reactivity, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow for inhibitor profiling.
Caption: Serine protease signaling via PAR2, a target of this compound.
Caption: Experimental workflow for protease inhibitor profiling.
By understanding the specific inhibitory profile of this compound and employing rigorous experimental protocols, researchers can more effectively utilize this inhibitor while being mindful of its potential off-target effects, ultimately leading to more reliable and reproducible scientific findings.
References
- 1. Inhibition properties of free and conjugated this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Inhibition properties of free and conjugated this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. selleckchem.com [selleckchem.com]
- 6. abcam.com [abcam.com]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Synthetic Leupeptin Analogs: A Comparative Guide to Enhanced Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biochemical research and therapeutic development, protease inhibitors are indispensable tools for preventing protein degradation and studying cellular processes. Leupeptin, a naturally occurring tripeptide aldehyde produced by actinomycetes, has long been a staple inhibitor of a broad spectrum of serine and cysteine proteases. However, the advent of synthetic chemistry has paved the way for the development of this compound analogs, offering significant advantages over their natural counterpart in terms of specificity, potency, and stability. This guide provides an objective comparison of synthetic this compound analogs with natural this compound, supported by experimental data, detailed protocols, and pathway visualizations to inform your research and development endeavors.
Key Advantages of Synthetic this compound Analogs
Synthetic analogs of this compound offer several distinct advantages over the natural compound, primarily stemming from the ability to precisely modify their chemical structure. These advantages include:
-
Enhanced Specificity and Potency: Natural this compound exhibits broad-spectrum activity, which can be a drawback in studies requiring the targeted inhibition of a specific protease. Synthetic analogs can be designed to have a higher affinity and selectivity for particular proteases. For instance, modifications to the peptide sequence and the C-terminal argininal (B8454810) have yielded analogs with significantly increased inhibitory activity against specific enzymes like cathepsin B. One study reported that an acetyl-L-leucyl-L-valyl-L-lysinal analog showed stronger inhibition of cathepsin B (IC50 = 4 nM) than this compound.[1] Another analog, acetyl-L-phenylalanyl-L-valyl-L-argininal, was found to be a potent inhibitor of cathepsin B (IC50 = 0.039 µM), thrombin (IC50 = 1.8 µM), and plasmin (IC50 = 2.2 µM).[1]
-
Improved Stability: Natural peptides are often susceptible to rapid degradation by proteases in biological fluids such as serum.[2] Synthetic analogs can incorporate non-natural amino acids or modified peptide bonds that are resistant to proteolytic cleavage, leading to a longer half-life in experimental systems.[2] This increased stability is crucial for in vivo studies and for applications requiring prolonged protease inhibition.
-
Enhanced Cell Permeability: The cell permeability of natural this compound is limited. Synthetic modifications can be introduced to improve the lipophilicity and reduce the hydrogen bonding potential of the molecule, thereby enhancing its ability to cross cell membranes. This is a critical advantage for targeting intracellular proteases.
-
Consistency and Purity: Synthetic production ensures high purity and batch-to-batch consistency, which is essential for reproducible experimental results. Natural products, on the other hand, can have variability in purity and composition.
-
Ease of Modification: The synthesis process allows for the straightforward incorporation of labels, such as fluorescent tags or biotin, for use in a variety of molecular biology and imaging applications.
Comparative Inhibitory Activity
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of natural this compound and several synthetic analogs against a panel of serine and cysteine proteases. The data clearly demonstrates the potential for synthetic analogs to achieve higher potency and altered selectivity profiles compared to the parent compound.
| Inhibitor | Protease | Ki (nM) | IC50 (µM) |
| Natural this compound | Trypsin | 3.5 | - |
| Plasmin | 3400 | - | |
| Cathepsin B | 4.1 | - | |
| (Benzyloxycarbonyl)-L-leucyl-L-leucyl-L-argininal | Trypsin | - | 1.6 |
| Plasmin | - | 10.5 | |
| Kallikrein | - | 2.5 | |
| (Benzyloxycarbonyl)-L-leucyl-L-leucyl-L-lysinal | Trypsin | - | >50 |
| Plasmin | - | >50 | |
| Kallikrein | - | 12.0 | |
| (Benzyloxycarbonyl)-L-leucyl-L-leucyl-L-ornithinal | Trypsin | - | >50 |
| Plaslin | - | >50 | |
| Kallikrein | - | 3.5 | |
| Acetyl-L-leucyl-L-valyl-L-lysinal | Cathepsin B | - | 0.004 |
| Acetyl-L-phenylalanyl-L-valyl-L-argininal | Cathepsin B | - | 0.039 |
| Thrombin | - | 1.8 | |
| Plasmin | - | 2.2 | |
| Ahx–Phe–Leu–Arg–COOH | Trypsin | 2.69 µM | - |
| Ahx–Leu–Leu–Arg–COOH | Trypsin | 8.31 µM | - |
Experimental Protocols
Spectrophotometric Trypsin Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a compound against trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).
Materials:
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2)
-
Calcium Chloride (CaCl2) solution (e.g., 10 mM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Inhibitor stock solution (Natural this compound or synthetic analog)
-
Microplate reader or spectrophotometer capable of reading absorbance at 410 nm
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C.
-
BAPNA Stock Solution: Prepare a 40 mM stock solution of BAPNA in DMSO.
-
Assay Buffer: Prepare a Tris-HCl buffer (50 mM, pH 8.2) containing 10 mM CaCl2.
-
Working Trypsin Solution: Dilute the trypsin stock solution in the assay buffer to the desired final concentration (e.g., 10 µg/mL).
-
Working BAPNA Solution: Dilute the BAPNA stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).
-
Inhibitor Solutions: Prepare a serial dilution of the inhibitor (natural this compound or synthetic analog) in the assay buffer.
-
-
Assay Protocol:
-
Add 50 µL of assay buffer to all wells of a 96-well plate.
-
Add 25 µL of the inhibitor solutions of varying concentrations to the test wells. Add 25 µL of assay buffer to the control wells (no inhibitor).
-
Add 25 µL of the working trypsin solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 100 µL of the working BAPNA solution to all wells.
-
Immediately measure the absorbance at 410 nm every minute for 15-30 minutes using a microplate reader. The rate of increase in absorbance is proportional to the trypsin activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of trypsin inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Signaling Pathway and Experimental Workflow Visualization
Calpain-Mediated Apoptosis Pathway
This compound and its analogs are known inhibitors of calpains, a family of calcium-dependent cysteine proteases. Dysregulation of calpain activity is implicated in various pathological conditions, including apoptosis (programmed cell death). The following diagram illustrates the central role of calpain in the apoptotic signaling cascade.
Caption: Calpain-mediated apoptotic signaling pathway.
Experimental Workflow for Comparative Inhibitor Analysis
The following diagram outlines the general workflow for comparing the efficacy of natural this compound and its synthetic analogs.
Caption: Workflow for comparing protease inhibitors.
References
A Comparative Analysis of Commercial Leupeptin Formulations for Researchers
For researchers, scientists, and professionals in drug development, selecting the right protease inhibitor is critical for preserving protein integrity during experimental procedures. Leupeptin (B1674832), a potent reversible inhibitor of serine and cysteine proteases, is a widely used component in protease inhibitor cocktails. However, with various commercial formulations available, choosing the most suitable one can be challenging. This guide provides a comparative analysis of different commercial this compound formulations, supported by experimental protocols to empower researchers in making informed decisions.
Understanding this compound and its Formulations
This compound, with the chemical structure N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally derived or synthetically produced tripeptide that effectively inhibits proteases such as trypsin, plasmin, kallikrein, papain, and cathepsins.[1] Its mechanism of action involves the formation of a covalent hemiacetal adduct between its C-terminal aldehyde group and the serine hydroxyl group in the active site of the target protease.
Commercially, this compound is available in several formulations, primarily differing in their salt form, origin (microbial or synthetic), and purity. The most common salt forms are hemisulfate, trifluoroacetate, and hydrochloride. While all forms are generally considered equally effective when adjusted for molarity, the choice of salt may be influenced by specific experimental conditions. For instance, the hydrochloride salt is sometimes preferred in biological settings due to being potentially less invasive.[2]
Comparative Data of Commercial this compound Formulations
To facilitate a direct comparison, the following table summarizes the specifications of this compound formulations from various suppliers. It is important to note that purity analysis by High-Performance Liquid Chromatography (HPLC) can yield multiple peaks due to the equilibrium of three tautomeric forms of this compound in solution.[2]
| Supplier | Product Name | Formulation | Purity | Source | Storage (Lyophilized) |
| Sigma-Aldrich | This compound hemisulfate salt | Hemisulfate | ≥85% (HPLC) | Synthetic | -20°C |
| Cell Signaling Technology | This compound Hemisulfate | Hemisulfate | >96.5% | Not Specified | -20°C, desiccated (stable for 24 months)[3] |
| Selleck Chemicals | This compound Hemisulfate | Hemisulfate | 97% | Not Specified | -20°C (3 years)[4] |
| GoldBio | This compound Hemisulfate | Hemisulfate | Molecular Biology Grade | Not Specified | -20°C[1] |
| MP Biomedicals | This compound Hemisulfate | Hemisulfate | Not Specified | Not Specified | Not Specified |
| MP Biomedicals | This compound Trifluoroacetate salt | Trifluoroacetate | Not Specified | Not Specified | Not Specified |
| MP Biomedicals | This compound Hydrochloride | Hydrochloride | Not Specified | Not Specified | Not Specified |
Experimental Protocols for Performance Evaluation
To objectively assess the performance of different this compound formulations, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to determine the purity of a this compound formulation.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound formulation in deionized water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95-5% B (linear gradient)
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity by dividing the sum of the areas of the main this compound peaks (representing the different tautomers) by the total area of all peaks and multiplying by 100.
-
Stability Assessment of this compound Solutions
This protocol evaluates the stability of this compound solutions under different storage conditions.
Methodology:
-
Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Aliquot the stock solution into separate sterile tubes.
-
-
Storage Conditions:
-
Store aliquots at 4°C and -20°C.
-
For an accelerated stability study, store an additional set of aliquots at room temperature (approximately 25°C).
-
-
Time Points for Analysis:
-
Analyze the solutions at time 0 (immediately after preparation) and at subsequent time points (e.g., 1, 3, 7, 14, and 30 days).
-
-
Analysis:
-
At each time point, determine the purity of the stored solutions using the HPLC protocol described above.
-
Calculate the percentage of degradation over time relative to the initial purity at time 0.
-
Inhibitory Activity Assay (Trypsin Inhibition)
This protocol measures the inhibitory activity of this compound formulations against the serine protease trypsin.
Methodology:
-
Reagents:
-
Trypsin Solution: Prepare a 1 µM solution of trypsin in 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2.
-
Substrate Solution: Prepare a 1 mM solution of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) in a small amount of DMSO and dilute with the assay buffer.
-
This compound Solutions: Prepare a series of dilutions of the this compound formulation to be tested (e.g., ranging from 0.1 nM to 100 µM) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each this compound dilution.
-
Add 160 µL of the assay buffer to each well.
-
Add 10 µL of the trypsin solution to each well, except for the blank wells (add buffer instead).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the BAPNA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each this compound concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no this compound).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Visualizing this compound's Role in Cellular Pathways
This compound's inhibitory effects on specific proteases have significant implications for various cellular signaling pathways. Two key pathways where this compound plays a crucial role are the autophagy and apoptosis pathways through its inhibition of lysosomal cathepsins and calpains.
Experimental Workflow for this compound Evaluation
Caption: Workflow for the comparative evaluation of commercial this compound formulations.
This compound's Inhibition of the Autophagy Pathway
Autophagy is a cellular process involving the degradation of cellular components via lysosomes. This compound inhibits lysosomal proteases like cathepsins, leading to the accumulation of autophagosomes.[5][6]
Caption: this compound inhibits the degradation phase of autophagy by blocking lysosomal proteases.
By providing standardized protocols and summarizing available product information, this guide aims to equip researchers with the necessary tools to select the most appropriate this compound formulation for their specific research needs, ultimately contributing to more reliable and reproducible experimental outcomes.
References
- 1. goldbio.com [goldbio.com]
- 2. ulab360.com [ulab360.com]
- 3. This compound Hemisulfate | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Effect of this compound on the autophagic vacuolar system of rat hepatocytes. Correlation between ultrastructure and degradation of membrane and cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of macroautophagic flux in vivo using a this compound-based assay - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Efficacy of Leupeptin in Protease Inhibitor Cocktails
A Comparative Guide for Researchers
In the realm of protein research, safeguarding the integrity of target proteins from endogenous proteases is paramount. Leupeptin (B1674832), a reversible competitive inhibitor of serine and cysteine proteases, is a cornerstone of this endeavor. While effective on its own, its true potential is often realized when used in combination with other protease inhibitors. This guide provides a comparative analysis of this compound's efficacy, both individually and as part of a cocktail, supported by experimental data and detailed protocols.
Unveiling the Synergy: A Data-Driven Comparison
While direct head-to-head quantitative comparisons in single studies are not always readily available, a synthesis of data from various sources highlights the enhanced efficacy of using this compound within a cocktail.
Table 1: Efficacy of this compound in Inhibiting Protein Degradation
| Inhibitor(s) | Target Protein/Process | Efficacy | Data Source |
| This compound (100 µg/ml) | Intracellular proteoglycan degradation in rat ovarian granulosa cells | ~80% inhibition | [1] |
| This compound and Pepstatin A | Collagen production in embryonic chick tendon fibroblasts | Significant reduction in collagen synthesis compared to either inhibitor alone (qualitative) | [2] |
| Protease Inhibitor Cocktail (including this compound, Aprotinin, Bestatin, E-64, Pepstatin A) | General protein degradation in saliva samples | No significant difference in protein patterns on 1D SDS-PAGE compared to untreated samples processed immediately on ice, suggesting effective preservation. | [3] |
Note: The data presented is a synthesis from multiple studies and should be interpreted as a general guide to the comparative efficacy.
The data suggests that while this compound alone provides substantial protection, particularly against specific degradation pathways like that of proteoglycans[1], its combination with other inhibitors offers a broader spectrum of protection. For instance, the combination of this compound and pepstatin A, an aspartic protease inhibitor, demonstrates a synergistic effect in reducing collagen production, an outcome not achieved to the same extent by either inhibitor individually[2].
The Rationale for Combination: Targeting a Diverse Proteolytic Landscape
Cells contain a diverse arsenal (B13267) of proteases, each with distinct mechanisms and substrate specificities. This compound is highly effective against serine proteases like trypsin and cysteine proteases such as papain and cathepsin B. However, it does not inhibit aspartic proteases (like pepsin and cathepsin D) or metalloproteases. This is where the utility of a protease inhibitor cocktail becomes evident. A typical broad-spectrum cocktail complements this compound with other inhibitors to provide more comprehensive protection.
Table 2: Common Components of a Protease Inhibitor Cocktail with this compound
| Inhibitor | Target Protease Class | Typical Working Concentration |
| This compound | Serine and Cysteine Proteases | 1-10 µM |
| Aprotinin | Serine Proteases | 1-2 µg/mL |
| Pepstatin A | Aspartic Proteases | 1 µM |
| E-64 | Cysteine Proteases | 1-10 µM |
| Bestatin | Aminopeptidases | 1-10 µM |
| AEBSF or PMSF | Serine Proteases | 0.1-1 mM |
| EDTA | Metalloproteases | 1-5 mM |
Experimental Protocols: Methodologies for Assessing Efficacy
To evaluate the efficacy of this compound and its combinations, researchers can employ a variety of experimental techniques. Below are detailed protocols for key assays.
Quantitative Western Blot Analysis of Protein Degradation
This protocol allows for the visualization and quantification of the degradation of a specific protein of interest in the presence and absence of inhibitors.
a. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or another suitable lysis buffer) supplemented with either this compound alone or a protease inhibitor cocktail. Prepare a control lysate without any inhibitors.
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay.
c. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Compare the intensity of the protein band in the samples with inhibitors to the control sample to determine the extent of degradation.
Workflow for Quantitative Western Blot Analysis
Caption: Workflow for assessing protein degradation using quantitative Western blotting.
In Vitro Protein Degradation Assay
This assay provides a controlled environment to assess the direct effect of protease inhibitors on protein degradation.
a. Preparation of Cell Extract and Substrate:
-
Prepare a cell extract known to have high protease activity.
-
Purify a recombinant protein to be used as the substrate.
b. Degradation Reaction:
-
Set up reaction tubes containing the cell extract and the purified protein substrate.
-
Add this compound alone, a protease inhibitor cocktail, or a vehicle control to the respective tubes.
-
Incubate the reactions at 37°C.
-
Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
c. Analysis:
-
Analyze the samples by SDS-PAGE and Coomassie staining or Western blotting for the substrate protein.
-
Quantify the amount of remaining substrate at each time point to determine the rate of degradation.
Caspase-3 Activity Assay (Colorimetric)
This protocol is used to measure the activity of caspase-3, a key executioner in apoptosis, and to assess the effect of protease inhibitors on this process.
a. Cell Lysis:
-
Induce apoptosis in cell cultures (e.g., using staurosporine).
-
Lyse the cells in a specific lysis buffer provided with a commercial caspase-3 assay kit. The lysis buffer is often supplemented with DTT but should omit cysteine protease inhibitors like this compound or E-64 if their effect is being tested.
b. Caspase Assay:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.
-
To test the effect of inhibitors, pre-incubate the lysate with this compound or a cocktail before adding the substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
c. Data Analysis:
-
The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates caspase-3 activity.
-
Compare the activity in the presence and absence of inhibitors.
Signaling Pathways and this compound's Role
This compound and other protease inhibitors can influence cellular signaling pathways, most notably the apoptosis cascade. Caspases, a family of cysteine proteases, are central to apoptosis. This compound, as a cysteine protease inhibitor, can potentially modulate caspase activity.
Apoptosis Signaling Pathway
References
- 1. Inhibition of intracellular degradation of proteoglycans by this compound in rat ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kmrs.or.kr [kmrs.or.kr]
- 3. Inhibition of calpains, by treatment with this compound, improves motoneuron survival and muscle function in models of motoneuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Leupeptin
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Leupeptin (B1674832), a common protease inhibitor. By offering clear, procedural guidance, we aim to be your trusted resource for chemical handling, empowering you to focus on your groundbreaking research.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended personal protective equipment for various tasks involving this compound. Adherence to these guidelines is crucial to minimize exposure and ensure a safe laboratory environment.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection | Engineering Controls |
| Weighing/Aliquoting Powder | Safety glasses with side shields or chemical splash goggles[1][2][3] | Nitrile or latex gloves (double-gloving recommended)[4] | Dedicated lab coat (fully buttoned) or disposable coveralls[1] | NIOSH-approved N95 respirator or higher | Chemical fume hood or ventilated enclosure |
| Reconstituting/Dissolving | Safety glasses with side shields or chemical splash goggles | Nitrile or latex gloves | Lab coat | Not generally required if handled in a fume hood | Chemical fume hood |
| Handling Stock/Working Solutions | Safety glasses | Nitrile or latex gloves | Lab coat | Not required | Standard laboratory ventilation |
| Cleaning Spills (Solid) | Chemical splash goggles | Heavy rubber gloves | Chemical resistant apron or coveralls | NIOSH-approved respirator with dust filter | Ensure adequate ventilation |
| Cleaning Spills (Liquid) | Chemical splash goggles | Chemical resistant gloves | Chemical resistant apron or coveralls | Not generally required if spill is small and ventilation is adequate | Ensure adequate ventilation |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step methodology for safely handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) when handling the container.
-
Store the lyophilized product in a tightly sealed container in a freezer at -20°C.
2. Preparation of Stock Solution (in a Chemical Fume Hood):
-
Don all required PPE for handling powder: safety glasses with side shields, double nitrile gloves, and a lab coat. If a significant amount of powder is being handled, a respirator is recommended.
-
Perform all operations within a certified chemical fume hood to minimize inhalation exposure.
-
Carefully weigh the desired amount of this compound powder onto weigh paper. Avoid creating dust.
-
To reconstitute, add the appropriate solvent (e.g., water, DMSO) to the vial containing the this compound powder.
-
Gently swirl the vial to dissolve the powder.
-
Clearly label the stock solution with the chemical name, concentration, date of preparation, and your initials.
-
A 10 mM aqueous solution of this compound is reported to be stable for a week at 4°C, and for a month at –20°C.
3. Use in Experiments:
-
When diluting the stock solution to working concentrations, wear a lab coat, safety glasses, and nitrile gloves.
-
Handle all solutions containing this compound with care to avoid skin and eye contact.
Visualizing Safety Workflows
To further clarify the safety procedures, the following diagrams illustrate the decision-making process for PPE selection and the proper workflow for waste disposal.
Caption: PPE selection workflow for handling this compound.
Caption: Proper disposal workflow for this compound waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound: Dispose of as chemical waste in accordance with your institution's and local regulations. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled hazardous waste container for proper disposal by your institution's environmental health and safety department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
